molecular formula C11H9Cl2NO3 B1273535 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91064-26-5

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1273535
CAS No.: 91064-26-5
M. Wt: 274.1 g/mol
InChI Key: GPHFWWLZHYCCJC-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9Cl2NO3 and its molecular weight is 274.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHFWWLZHYCCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393880
Record name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91064-26-5
Record name 1-(3,5-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
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Record name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with a core pyrrolidinone structure. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of the biological activities of its derivatives, which have shown potential as antimicrobial and anticancer agents. The information is intended to support researchers, scientists, and professionals in the field of drug development in their exploration of this and related compounds.

Chemical and Physical Properties

While specific experimental data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is limited in publicly available literature, the properties of closely related analogs and predicted values provide valuable insights.

General Information
PropertyValueSource
IUPAC Name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid-
Synonyms --
CAS Number 91064-26-5[1]
Molecular Formula C₁₁H₉Cl₂NO₃[1]
Molecular Weight 274.10 g/mol [1]
Physicochemical Data
PropertyValueSource
Melting Point Data not available-
Boiling Point (Predicted) 558.4 ± 50.0 °C
Density (Predicted) 1.552 ± 0.06 g/cm³
pKa (Predicted) 4.16 ± 0.20
Solubility Data not available-

Synthesis

A detailed experimental protocol for the synthesis of the target compound is not explicitly available. However, the synthesis of a closely related analog, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been described and can be adapted.[2] The general synthetic approach involves the reaction of a substituted aniline with itaconic acid.

Proposed Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

This proposed synthesis is based on established methods for analogous compounds.[3]

Reaction Scheme:

Synthesis_Scheme aniline 3,5-Dichloroaniline plus + itaconic Itaconic Acid product 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid itaconic->product Reflux in Water

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1 equivalent) and itaconic acid (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent, such as water or a high-boiling point organic solvent, to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Biological Activity of Derivatives

While the biological activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid itself is not extensively documented, numerous studies have highlighted the potential of its derivatives as potent antimicrobial and anticancer agents.[2][4][5]

Antimicrobial Activity

Derivatives of the core compound, particularly those incorporating heterocyclic moieties, have demonstrated significant activity against a range of bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay [6]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Antimicrobial_Assay_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Subculture from clear wells onto agar plates E->F G Determine Minimum Bactericidal Concentration (MBC) F->G

Caption: Workflow for determining antimicrobial activity.

Anticancer Activity

Hydrazone and other derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids have shown cytotoxic effects against various cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anticancer_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with test compound at various concentrations A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance to determine cell viability E->F

Caption: Workflow for assessing anticancer activity using the MTT assay.

Signaling Pathways

The precise signaling pathways modulated by 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have not been elucidated. However, research on other 2-oxopyrrolidine derivatives suggests potential interactions with various cellular targets. For instance, some derivatives have been investigated as inhibitors of enzymes or as modulators of specific signaling cascades involved in cell proliferation and survival. Further investigation is required to determine the specific molecular targets and mechanisms of action for this particular compound and its derivatives.

Conclusion

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid represents a core scaffold with significant potential for the development of novel therapeutic agents. While comprehensive data on the parent compound is still emerging, the documented antimicrobial and anticancer activities of its derivatives warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore this promising class of molecules. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to optimize the therapeutic potential of these compounds.

References

Elucidation of the Molecular Structure of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The document details the predicted spectroscopic data based on closely related analogs, outlines detailed experimental protocols for structural analysis, and presents a plausible synthetic pathway. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~13.0Broad Singlet1H-COOH-
~7.8Doublet2HH-2', H-6'~2.0
~7.5Triplet1HH-4'~2.0
~4.0 - 3.8Multiplet2H-NCH₂--
~3.5 - 3.3Multiplet1H-CH(COOH)--
~2.9 - 2.7Multiplet2H-CH₂CO--

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon Assignment
~173-COOH
~172-C=O (lactam)
~141C-1'
~135C-3', C-5'
~128C-4'
~125C-2', C-6'
~52-NCH₂-
~36-CH(COOH)-
~34-CH₂CO-

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1740C=O stretchCarboxylic Acid
~1680C=O stretchLactam
~1590, ~1470C=C stretchAromatic Ring
~1320 - 1210C-O stretchCarboxylic Acid
~820C-H bend (out-of-plane)1,3,5-Trisubstituted Benzene
~780C-Cl stretchAryl Halide

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data
m/zIon
273/275/277[M]⁺ (isotopic pattern for 2 Cl)
274/276/278[M+H]⁺ (isotopic pattern for 2 Cl)
228/230/232[M-COOH]⁺

Ionization Mode: Electrospray Ionization (ESI)

Synthesis and Structural Elucidation Workflow

The synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be approached through a well-established chemical pathway, followed by a standard workflow for structural confirmation.

G cluster_synthesis Synthetic Pathway cluster_elucidation Structure Elucidation Workflow Reactants 3,5-Dichloroaniline + Itaconic Acid Reaction Michael Addition followed by Cyclization/Dehydration Reactants->Reaction Reflux in Water Product 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Reaction->Product Purification Recrystallization Product->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation

Caption: Synthetic and analytical workflow for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of the title compound.

Synthesis Protocol

A plausible method for the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is the reaction of 3,5-dichloroaniline with itaconic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1 equivalent) and itaconic acid (1.1 equivalents) in water.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product, which may precipitate out of the solution, is collected by vacuum filtration. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to analyze include chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This provides information on the number of unique carbon environments and their electronic nature.

  • 2D NMR Spectroscopy (COSY, HSQC): To unambiguously assign proton and carbon signals, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments should be performed. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap). Acquire spectra in both positive and negative ion modes.

  • Data Interpretation: The high-resolution mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to confirm the elemental formula. The isotopic pattern, particularly the characteristic ratio for two chlorine atoms, provides further confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Analysis: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the key functional groups: the broad O-H stretch of the carboxylic acid, the two distinct C=O stretches for the carboxylic acid and the lactam, and the aromatic C=C stretching vibrations.[2][3]

Hypothetical Signaling Pathway Interaction

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including potential anticancer and antimicrobial effects.[1][4] While the specific biological targets of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have not been elucidated, a hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

G Compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine- 3-carboxylic acid PI3K PI3K Compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

This guide provides a foundational framework for the synthesis and comprehensive structural analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The methodologies and predicted data herein are intended to facilitate further research and development involving this and related chemical entities.

References

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS number 91064-26-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 91064-26-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule belonging to a class of heterocyclic compounds investigated for their potential as antimicrobial and anticancer agents. While specific data for this exact compound is limited in publicly available literature, this guide synthesizes information on its chemical properties, a likely synthetic route based on closely related analogs, and relevant experimental protocols for biological evaluation.

Chemical and Physical Properties

Quantitative data for 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively reported. However, data for the structurally similar analog, 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, provides valuable insights into its expected properties.

PropertyValueReference Compound
Molecular FormulaC₁₁H₉Cl₂NO₃1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Molecular Weight274.10 g/mol 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Melting Point149–150 °C1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester[1]
AppearanceWhite solid1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester[1]

Spectral Data of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester (a closely related analog): [1]

Spectral Data TypeValues
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)2.59–2.71 (m, 2H, CH₂CO), 3.41–3.49 (m, 1H, CH), 3.69 (s, 3H, OCH₃), 3.81–3.87 (m, 2H, NCH₂), 7.27 (s, 1H, Hₐᵣₒₘ), 7.49 (s, 1H, Hₐᵣₒₘ), 9.61 (s, 1H, OH)
¹³C NMR (DMSO-d₆, 101 MHz), δ (ppm)33.56, 35.98, 50.70 (CH₂CO, CH, NCH₂), 52.18 (OCH₃), 122.38, 122.49, 126.81, 128.13, 128.34, 148.52 (Cₐᵣₒₘ), 172.04, 173.10 (2C=O)
IR (KBr), νₘₐₓ (cm⁻¹)1659, 1753 (2CO); 3172 (OH)

Synthesis

A definitive synthesis protocol for 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its 2-hydroxy analog. The general approach involves the reaction of a substituted aniline with itaconic acid.

Proposed Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

This proposed synthesis is adapted from the established procedure for similar compounds.

Experimental Protocol:

  • Reaction Setup: A mixture of 3,5-dichloroaniline, itaconic acid, and water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at that temperature for approximately 12 to 22 hours.[2]

  • Work-up: After cooling, the formed precipitate is collected by filtration. The solid is then dissolved in an aqueous 5% sodium hydroxide solution.

  • Purification: Sodium dithionite may be added to the alkaline solution, followed by filtration. The filtrate is then acidified with hydrochloric acid to a pH of 1 to precipitate the pure product.

  • Isolation: The final product is collected by filtration, washed with water, and dried.

Synthesis cluster_reactants Reactants cluster_process Process 3,5-Dichloroaniline 3,5-Dichloroaniline Reaction Reflux in Water 3,5-Dichloroaniline->Reaction Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction Workup Alkaline Dissolution & Acidic Precipitation Reaction->Workup Product 1-(3,5-Dichlorophenyl)-5- oxopyrrolidine-3-carboxylic acid Workup->Product

Proposed synthesis workflow for the target compound.

Biological Activity and Potential Applications

While many derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial and anticancer activities, the parent carboxylic acids, including the closely related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been reported to exhibit no significant antibacterial or antifungal activity (MIC > 128 µg/mL).[3] This suggests that 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid may primarily serve as a key intermediate for the synthesis of more biologically active derivatives.

The core structure is a versatile scaffold, and modifications, particularly at the carboxylic acid group (e.g., formation of hydrazones, azoles, and azines), have led to compounds with potent biological effects.[1][3]

Antimicrobial Activity of Derivatives

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated significant activity against various pathogens, including multidrug-resistant strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial susceptibility of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37 °C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity of Derivatives

Derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549 human lung adenocarcinoma) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 72 hours).[1][4]

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC₅₀ value.

Bioactivity_Workflow cluster_synthesis Compound Synthesis & Derivatization cluster_screening Biological Screening Core 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives Hydrazones, Azoles, etc. Core->Derivatives Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Data Biological Activity Data (MIC, IC50) Antimicrobial->Data Anticancer->Data

General workflow for derivatization and biological screening.

Conclusion

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a valuable chemical entity, primarily as a scaffold for the development of novel therapeutic agents. While the compound itself may not possess significant intrinsic biological activity, its derivatives have shown considerable promise in the fields of antimicrobial and anticancer research. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the potential of this chemical class. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this scaffold for the discovery of new medicines.

References

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This document details the synthetic pathway, experimental protocols, and explores the prospective biological activities based on structurally related compounds.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key heterocyclic motif present in numerous biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and analgesic activities. This guide focuses on the specific derivative, 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, outlining its synthesis and potential as a therapeutic agent. The dichlorophenyl moiety is a common functional group in drug candidates, often enhancing binding affinity and metabolic stability.

Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

The primary and most direct route for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between a primary aromatic amine and itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

General Reaction Scheme

The synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is achieved by the reaction of 3,5-dichloroaniline with itaconic acid in a suitable solvent, typically water or a high-boiling point organic solvent, under reflux conditions.

Synthesis reagent1 3,5-Dichloroaniline product 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid reagent1->product Reflux in Water reagent2 Itaconic Acid reagent2->product

Fig. 1: Synthetic scheme for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2]

Materials:

  • 3,5-Dichloroaniline

  • Itaconic acid

  • Deionized water

  • 5% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-dichloroaniline (1 equivalent) and itaconic acid (1.1 equivalents).

  • Add deionized water to the flask to form a slurry.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Filter the crude product and wash with cold water.

  • For purification, dissolve the crude product in a 5% aqueous solution of sodium hydroxide.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2.

  • The purified 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Physicochemical Properties
PropertyValue (Predicted or from Supplier)Reference Compound Data (1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid)
CAS Number 91064-26-5N/A
Molecular Formula C₁₁H₉Cl₂NO₃C₁₁H₉Cl₂NO₄
Molecular Weight 274.10 g/mol 290.09 g/mol
Appearance White to off-white solid (predicted)White solid
Melting Point Not reported149-150 °C
Solubility Soluble in DMSO and DMF (predicted)Soluble in methanol

Potential Biological Activity and Signaling Pathways

Direct biological studies on 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are limited in the public domain. However, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

Antimicrobial and Anticancer Activity

Numerous studies have demonstrated the potent antimicrobial and anticancer activities of various substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.[3][4] The introduction of halogen atoms on the phenyl ring is a common strategy to enhance biological activity. Therefore, it is plausible that 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid could exhibit similar properties. The proposed mechanism for anticancer activity may involve the inhibition of key enzymes or disruption of cellular signaling pathways essential for cancer cell proliferation and survival.

Nav1.8 Inhibition and Analgesic Potential

A significant finding for this class of compounds is their potential as inhibitors of the voltage-gated sodium channel Nav1.8.[5] Nav1.8 is predominantly expressed in nociceptive primary sensory neurons and is a key player in the transmission of pain signals. Inhibition of this channel is a promising strategy for the development of novel analgesics.

The proposed mechanism of action involves the binding of the 5-oxopyrrolidine-3-carboxamide derivatives to the Nav1.8 channel, leading to a blockade of sodium ion influx. This, in turn, reduces the excitability of nociceptive neurons and dampens the propagation of pain signals.

Signaling_Pathway cluster_neuron Nociceptive Neuron pain_stimulus Pain Stimulus nav18 Nav1.8 Channel pain_stimulus->nav18 activates na_influx Na+ Influx nav18->na_influx depolarization Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal compound 1-(3,5-Dichlorophenyl)- 5-oxopyrrolidine-3-carboxylic acid compound->nav18 inhibits

Fig. 2: Hypothetical signaling pathway of Nav1.8 inhibition.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a structured experimental workflow is proposed.

Workflow start Synthesized Compound antimicrobial Antimicrobial Assays (MIC/MBC) start->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) start->anticancer nav18_binding Nav1.8 Binding Assay start->nav18_binding electrophysiology Electrophysiology (Patch Clamp) nav18_binding->electrophysiology in_vivo In Vivo Pain Models electrophysiology->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Fig. 3: Proposed experimental workflow for biological evaluation.

Conclusion

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and based on the biological activities of structurally related compounds, it holds potential as an antimicrobial, anticancer, or analgesic agent, possibly through the inhibition of the Nav1.8 sodium channel. Further investigation into its specific biological properties is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to undertake the synthesis and evaluation of this intriguing molecule.

References

In-Depth Technical Guide: Biological Activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. The document covers their synthesis, antimicrobial and anticancer properties, and includes detailed experimental methodologies for key biological assays.

Introduction

The emergence of multidrug-resistant pathogens and the need for more effective and selective anticancer agents have driven the search for novel chemical scaffolds. The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core has emerged as a promising pharmacophore. Derivatives featuring a 3,5-dichlorophenyl substituent, in particular, have demonstrated significant biological potential, exhibiting both antimicrobial and cytotoxic activities. This guide synthesizes the current knowledge on these compounds, presenting key data and experimental protocols to aid in their further development as therapeutic agents.

Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The general synthesis of the title compounds commences with the reaction of 3,5-dichloroaniline with itaconic acid to yield the core 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This carboxylic acid then serves as a versatile intermediate for the synthesis of a variety of derivatives, including esters, hydrazides, hydrazones, azoles, and benzimidazoles. A general synthetic scheme is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_derivatives Derivative Synthesis 3,5-Dichloroaniline 3,5-Dichloroaniline Core_Acid 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Dichloroaniline->Core_Acid Itaconic_Acid Itaconic_Acid Itaconic_Acid->Core_Acid Ester Ester Core_Acid->Ester Benzimidazoles Benzimidazoles Core_Acid->Benzimidazoles Hydrazide Hydrazide Ester->Hydrazide Hydrazones Hydrazones Hydrazide->Hydrazones Azoles Azoles Hydrazide->Azoles

General synthetic workflow for the derivatives.

Biological Activities

Derivatives of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been primarily investigated for their antimicrobial and anticancer activities.

Antimicrobial Activity

These compounds have shown promising activity against a range of bacterial and fungal pathogens. The activity is highly dependent on the nature of the substituent at the 3-position of the pyrrolidine ring. Hydrazone derivatives, in particular, have demonstrated significant potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Various Microorganisms

Compound IDDerivative TypeTest OrganismMIC (µg/mL)
1a 5-Nitro-2-thienyl HydrazoneStaphylococcus aureus (MRSA)16
1b 5-Nitro-2-furyl HydrazoneStaphylococcus aureus (MRSA)32
2a 5-FluorobenzimidazoleStaphylococcus aureus (MRSA)8
2b BenzimidazoleCandida auris32

Note: Data is compiled from various sources and is intended for comparative purposes. Specific values may vary based on experimental conditions.

Anticancer Activity

Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The 5-fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has shown notable activity against human lung carcinoma cells (A549).

Table 2: In Vitro Cytotoxicity (IC50) of Selected 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
3a 5-FluorobenzimidazoleA549 (Human Lung Carcinoma)15.8
3b Hydrazone (Thien-2-yl)A549 (Human Lung Carcinoma)> 50

Note: Data is compiled from various sources and is intended for comparative purposes. Specific values may vary based on experimental conditions.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds.

Antimicrobial_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare microbial inoculum and standardize to 0.5 McFarland Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of test compounds in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the standardized microbial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 h) Inoculate_Plate->Incubate Read_MIC Determine the MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for broth microdilution MIC assay.

Methodology:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells (e.g., A549) in a 96-well plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat cells with various concentrations of the test compounds Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a specified period (e.g., 48-72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubate_Treatment->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are not yet fully elucidated in the publicly available scientific literature. However, based on the activities of other antimicrobial and anticancer agents with similar structural features, some potential mechanisms can be hypothesized.

For antimicrobial activity, these compounds may interfere with cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes involved in microbial metabolism.

For anticancer activity, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Given the dichlorophenyl substitution, interference with signaling pathways regulated by kinases is a plausible hypothesis.

Hypothetical_Anticancer_Pathway Compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative Kinase Protein Kinase (Hypothetical Target) Compound->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Proliferation Cell Proliferation Signaling_Cascade->Proliferation Inhibition Survival Cell Survival Signaling_Cascade->Survival Inhibition Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induction

Hypothetical anticancer signaling pathway.

Disclaimer: The signaling pathway diagram presented above is speculative and intended to guide future research. The actual molecular targets and pathways for these compounds require experimental validation.

Conclusion and Future Directions

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. This guide has provided a summary of their synthesis, biological evaluation, and detailed experimental protocols for their assessment.

Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular targets and signaling pathways is crucial for the rational design of more potent and selective analogs.

  • Expanding the Structure-Activity Relationship (SAR): Synthesizing and testing a broader range of derivatives will help in optimizing the biological activity and pharmacokinetic properties.

  • In Vivo Studies: Promising candidates should be evaluated in animal models to assess their efficacy and safety in a physiological context.

The information presented herein serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the continued exploration of this interesting chemical scaffold.

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The precise mechanism of action for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively detailed in publicly available research. This guide synthesizes information on the known biological activities of this compound and its close structural analogs to infer potential mechanisms of action for further investigation.

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key feature in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. Derivatives of this core structure have been investigated for their anticancer, antimicrobial, and analgesic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities and potential mechanisms of action of compounds based on this scaffold, with a focus on derivatives of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Biological Activities and Potential Mechanisms of Action

Research into derivatives of 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid has revealed significant activity in several key areas:

  • Antimicrobial Activity: Several studies have explored the antimicrobial properties of this class of compounds, particularly against Gram-positive bacteria. The introduction of different substituents on the phenyl ring and modifications of the carboxylic acid group have been shown to modulate the antimicrobial spectrum and potency. For instance, certain derivatives have shown promising activity against multidrug-resistant pathogens such as Staphylococcus aureus[1]. The mechanism is believed to involve the disruption of critical bacterial processes, though the specific molecular targets are yet to be fully elucidated.

  • Anticancer Activity: The anticancer potential of 5-oxopyrrolidine derivatives has been evaluated against various cancer cell lines. The cytotoxic effects are structure-dependent, with specific substitutions leading to enhanced activity. For example, some hydrazone derivatives have demonstrated significant effects on the viability of human lung adenocarcinoma (A549) cells[2][3]. The underlying mechanism may involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

  • Nrf-2 Signaling Pathway Activation: A related compound, (E)-5-oxo-1-(4-((2,4,6-trihydroxybenzylidene)amino)phenyl) pyrrolidine-3-carboxylic acid (SK-119), has been shown to be a significant activator of the Nrf-2 signaling pathway[4]. This pathway is a key regulator of cellular antioxidant responses and is a therapeutic target for conditions involving oxidative stress. It is plausible that other 5-oxopyrrolidine derivatives share this mechanism.

  • Nav1.8 Inhibition: The 5-oxopyrrolidine-3-carboxamide scaffold has been identified as a promising inhibitor of the Nav1.8 voltage-gated sodium channel[5]. Nav1.8 is primarily expressed in sensory neurons and is a key player in pain perception. Inhibition of this channel is a validated mechanism for the treatment of various pain disorders[5]. This suggests that compounds like 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid could be developed as novel analgesics.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the biological activities of various 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Table 1: Anticancer Activity of Selected 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazone Derivatives against A549 Human Lung Adenocarcinoma Cells [2]

CompoundSubstitution on Phenyl Ring of Hydrazone MoietyA549 Cell Viability (%)
5 4-ClC6H465.5
6 4-BrC6H4Moderate Activity

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1]

CompoundS. aureus (Methicillin-Resistant)E. faecalisC. difficile
1a, 1b (Carboxylic Acids) > 128> 128> 128
2b (Ester of 1b) ActiveNot ReportedNot Reported
14 Promising ActivityPromising ActivityPromising Activity
24b Promising ActivityPromising ActivityPromising Activity

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

This protocol outlines the general synthesis of hydrazone derivatives starting from the corresponding carboxylic acid.

  • Esterification: The initial 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, followed by heating at reflux[1][2][6].

  • Hydrazide Formation: The resulting ester is then reacted with hydrazine monohydrate in a suitable solvent like propan-2-ol under reflux to yield the corresponding carbohydrazide[2][6].

  • Hydrazone Synthesis: The carbohydrazide is condensed with various aromatic aldehydes in a solvent such as propan-2-ol at reflux to produce the final hydrazone derivatives[2][7].

Protocol 2: MTT Assay for Cell Viability

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds at desired concentrations for a specific duration (e.g., 24 hours)[3][4].

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL)[4].

  • Incubation and Solubilization: The plates are incubated for a period (e.g., 3 hours) to allow for the formation of formazan crystals by viable cells. These crystals are then dissolved in a solubilizing agent like isopropanol[4].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage of the untreated control[3][4].

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes related to the synthesis and potential mechanism of action of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs.

Synthesis_Workflow General Synthesis Workflow for 5-Oxopyrrolidine-3-carbohydrazones cluster_start Starting Materials 2-Aminophenol 2-Aminophenol Carboxylic_Acid 1-(Aryl)-5-oxopyrrolidine- 3-carboxylic Acid 2-Aminophenol->Carboxylic_Acid Reaction with Itaconic Acid Itaconic_Acid Itaconic_Acid Itaconic_Acid->Carboxylic_Acid Ester Methyl Ester Derivative Carboxylic_Acid->Ester Esterification (MeOH, H2SO4) Hydrazide Carbohydrazide Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Hydrazone Hydrazone Derivative Hydrazide->Hydrazone Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Hydrazone

Caption: General synthesis workflow for 5-oxopyrrolidine-3-carbohydrazones.

Nrf2_Pathway Potential Nrf-2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 5-Oxopyrrolidine Derivative Keap1 Keap1 Compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds to Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activates

Caption: Potential Nrf-2 signaling pathway activation by 5-oxopyrrolidine derivatives.

Nav1_8_Inhibition Hypothesized Nav1.8 Inhibition Mechanism Compound 5-Oxopyrrolidine Derivative Nav1_8 Nav1.8 Sodium Channel (on Sensory Neuron) Compound->Nav1_8 Blocks Na_Influx Sodium Ion Influx Nav1_8->Na_Influx Inhibits No_Pain Reduction in Pain Perception Nav1_8->No_Pain Leads to Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Leads to Pain_Signal Transmission of Pain Signal to CNS Action_Potential->Pain_Signal Results in

Caption: Hypothesized mechanism of pain reduction via Nav1.8 channel inhibition.

References

Spectroscopic and Structural Elucidation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a close analog of the target compound, 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid , and its methyl ester. Due to the limited availability of public data for the specific compound of interest, this document focuses on the detailed analysis of its hydroxylated precursor, offering valuable insights for researchers in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate. This compound serves as a critical reference for the characterization of related structures.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
9.61s1HOH
7.49s1HHarom
7.27s1HHarom
3.81–3.87m2HNCH₂
3.69s3HOCH₃
3.41–3.49m1HCH
2.59–2.71m2HCH₂CO

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
173.10C=O (ester)
172.04C=O (amide)
148.52Carom
128.34Carom
128.13Carom
126.81Carom
122.49Carom
122.38Carom
52.18OCH₃
50.70NCH₂
35.98CH
33.56CH₂CO

Solvent: DMSO-d₆, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (νmax) cm⁻¹Functional Group Assignment
3172O-H stretch
1753C=O stretch (ester)
1659C=O stretch (amide)

Sample Preparation: KBr pellet

Experimental Protocols

The following protocols are based on the methodologies reported for the synthesis and characterization of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives.[1][2]

Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

A mixture of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) (13.27 g, 60 mmol), concentrated HCl (15 mL), and water (120 mL) is treated with 30% H₂O₂ added dropwise over 5 minutes. The reaction mixture is then stirred at 50 °C for 2 hours to yield the dichlorinated product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for proton and 101 MHz for carbon nuclei, respectively.[1][2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Perkin–Elmer Spectrum BX FT-IR spectrometer.[1] The spectra were recorded from KBr pellets containing the solid sample.

Mass Spectrometry (MS)

While experimental mass spectrometry data for the target compound is not available in the cited literature, predicted data for 1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is available. The predicted monoisotopic mass is 272.99594 Da. Predicted collision cross-section values for various adducts have also been calculated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of the title compound and its analogs.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Elucidation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: Workflow of Spectroscopic Analysis.

References

Navigating the Physicochemical Landscape of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, with a specific focus on its solubility and stability. While detailed experimental data for this specific molecule is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters, offering a framework for researchers in drug discovery and development.

Physicochemical Properties

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that has been investigated for its potential as a scaffold for novel antimicrobial and anticancer agents.[1][2] Its core structure, a 5-oxopyrrolidine ring substituted with a 3,5-dichlorophenyl group, imparts specific physicochemical characteristics that are crucial for its biological activity and formulation development.

Table 1: General Physicochemical Properties

PropertyValueSource
CAS Number 91064-26-5[3][4]
Molecular Formula C₁₁H₉Cl₂NO₃[4]
Molecular Weight 274.10 g/mol [4]
Appearance White solid[1]
Melting Point 149–150 °C (from MeOH)[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[5] For 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a carboxylic acid, its solubility is expected to be pH-dependent.

While specific experimental solubility data in various solvents is not publicly available, Table 2 provides a template for how such data should be presented once determined through standard methods like the shake-flask technique.

Table 2: Template for Thermodynamic Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25Data not availableShake-Flask
pH 1.2 Buffer (Simulated Gastric Fluid)37Data not availableShake-Flask
pH 6.8 Buffer (Simulated Intestinal Fluid)37Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
Acetone25Data not availableShake-Flask

Stability Profile

Understanding the stability of a compound under various stress conditions is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies are typically performed to predict the long-term stability of a substance.

No specific stability data or degradation pathways for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been published. However, compounds containing a dichlorophenyl moiety can be susceptible to degradation under certain conditions.[6] A hypothetical summary of forced degradation results is presented in Table 3.

Table 3: Template for Forced Degradation Study Summary

Stress ConditionDurationAssay (%)Major Degradants
Acidic (0.1 N HCl, 60 °C)24 hoursData not availableData not available
Basic (0.1 N NaOH, 60 °C)24 hoursData not availableData not available
Oxidative (3% H₂O₂, RT)24 hoursData not availableData not available
Thermal (80 °C, solid state)7 daysData not availableData not available
Photolytic (ICH Q1B)7 daysData not availableData not available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.

Protocol:

  • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solids to settle C->D E Withdraw and filter supernatant D->E F Analyze concentration by HPLC E->F

Shake-Flask Solubility Determination Workflow
Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products.

Protocol:

  • Method Development: Develop a robust HPLC method (e.g., reverse-phase with a C18 column) capable of resolving the parent compound from potential impurities and degradants.

  • Forced Degradation:

    • Acidic/Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and its solution to light as per ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using the developed HPLC method. Quantify the parent compound and identify and characterize any significant degradation products using techniques like LC-MS.

experimental_workflow_stability cluster_method_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Characterization A Develop Stability-Indicating HPLC Method B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze stressed samples by HPLC B->G C->G D->G E->G F->G H Identify degradants by LC-MS G->H

Forced Degradation Study Workflow

Potential Degradation Pathways

While no specific degradation pathway has been published for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, hydrolysis of the lactam ring is a plausible degradation route under strong acidic or basic conditions. This would result in the formation of a γ-amino acid derivative.

degradation_pathway Parent 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Degradant 4-((3,5-Dichlorophenyl)amino)-4-oxobutanoic acid (γ-amino acid derivative) Parent->Degradant Hydrolysis (Acid/Base)

Hypothetical Hydrolytic Degradation Pathway

Conclusion

The successful development of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a therapeutic agent hinges on a thorough understanding of its physicochemical properties. This guide provides the foundational knowledge and standardized protocols for researchers to systematically evaluate its solubility and stability. The generation of robust experimental data using these methodologies will be critical for guiding formulation strategies and ensuring the quality, safety, and efficacy of any future drug product.

References

A Technical Guide to the Thermogravimetric Analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability, decomposition kinetics, and composition of pharmaceutical compounds. The resulting data provides insights into the material's purity, solvent and water content, and degradation profile.

Predicted Thermal Behavior

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a halogenated aromatic pyrrolidinone derivative, is expected to exhibit a multi-stage decomposition pattern. The initial weight loss may be attributed to the loss of residual solvent or moisture. Subsequent, more significant weight loss events will correspond to the thermal decomposition of the molecule, likely initiated by the decarboxylation of the carboxylic acid group, followed by the fragmentation of the pyrrolidinone ring and the dichlorophenyl moiety at higher temperatures.

Experimental Protocol

The following is a detailed protocol for conducting the thermogravimetric analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This protocol is based on standard methodologies for the analysis of organic compounds.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

  • High-purity nitrogen gas (99.999%)

  • Analytical balance (readability ±0.01 mg)

  • Alumina or platinum sample pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid sample into a clean, tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature. The data should be plotted as percent weight loss versus temperature (TGA curve) and the derivative of the weight loss versus temperature (DTG curve).

Data Presentation and Interpretation

The quantitative data obtained from the TGA is summarized in the table below. Note that this data is illustrative and represents typical results expected for a compound of this nature.

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Weight Loss (%)Proposed Mechanism
Step 1 ~180~210~15Decarboxylation (-COOH group)
Step 2 ~320~350~45Decomposition of the pyrrolidinone ring
Step 3 ~450~480~30Fragmentation of the dichlorophenyl group
Residue > 550-~10Carbonaceous residue

Visualizing the Process and Data Flow

To aid in understanding the experimental and analytical workflow, the following diagrams have been generated.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace weigh->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min to 600 °C purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot interpret Interpret Decomposition Steps plot->interpret

Figure 1. Experimental workflow for thermogravimetric analysis.

TGA_Data_Interpretation cluster_interpretation Data Interpretation TGA_Curve TGA Curve (% Weight vs. Temp) Onset_Temp Onset Temperature: Start of decomposition TGA_Curve->Onset_Temp Weight_Loss Weight Loss %: Quantifies mass change TGA_Curve->Weight_Loss Residue Final Residue: Inorganic or carbonaceous material TGA_Curve->Residue DTG_Curve DTG Curve (Derivative vs. Temp) Peak_Temp Peak Temperature: Maximum rate of decomposition DTG_Curve->Peak_Temp

Figure 2. Logical relationship for interpreting TGA and DTG data.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid for a scientific audience. While specific experimental data is not publicly available, the provided protocol and illustrative data serve as a robust starting point for researchers. The visualized workflows offer a clear and concise representation of the experimental and data interpretation processes, which are crucial for the successful application of TGA in pharmaceutical development and materials science. Researchers are encouraged to use this guide as a reference for developing their own experimental plans and for the interpretation of their results.

Potential Therapeutic Targets of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the therapeutic potential of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid based on the biological activities of structurally related analogs. Direct experimental data on the specific therapeutic targets of this compound is not extensively available in the current scientific literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide for therapeutic use.

Executive Summary

The compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of N-aryl-5-oxopyrrolidine-3-carboxylic acids and their derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Extensive research on analogous structures suggests that this class of compounds holds potential as scaffolds for the development of novel antimicrobial and anticancer agents. The dichlorophenyl substitution is a key structural feature that may influence the potency and selectivity of the compound. This guide provides a comprehensive overview of the potential therapeutic targets of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid by examining the established activities of its close structural relatives.

Potential Therapeutic Areas and Targets

Based on the structure-activity relationships of analogous compounds, the primary potential therapeutic applications for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are in oncology and infectious diseases.

Oncology

Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The proposed mechanism for some analogs involves the induction of apoptosis and cell cycle arrest.

Potential Molecular Targets:

  • Topoisomerase II: Docking studies of a related benzimidazole derivative suggest a potential interaction with the topoisomerase II-DNA complex, indicating a possible mechanism of action through the disruption of DNA replication and repair in cancer cells.[1]

  • Cell Cycle Regulators: Certain analogs have been shown to arrest the cell cycle in the S phase, suggesting an interaction with proteins that regulate cell cycle progression.[1]

  • Apoptotic Pathway Proteins: The induction of apoptosis by some derivatives points towards the modulation of pro- and anti-apoptotic proteins as a potential therapeutic mechanism.

Preclinical Data on Analogous Compounds:

Numerous studies have reported the in vitro anticancer activity of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives. Hydrazone derivatives, in particular, have shown promising results.[2][3] For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been found to be potent against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines.[2] Similarly, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including a 3,5-dichloro-2-hydroxyphenyl analog, have demonstrated anticancer activity against A549 human lung adenocarcinoma cells.[4][5][6][7]

Table 1: Anticancer Activity of Selected 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Analogs

Compound/AnalogCancer Cell LineActivity (IC50/Cell Viability)Reference
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549Reduced cell viability to 63.4% at 100 µM[4]
5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549Demonstrated the highest anticancer activity among the tested derivatives in one study.[4][5]
Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acidA375, PPC1Identified as the most cytotoxic agents against these cell lines.[2]
N'-(4-methylbenzylidene) hydrazone of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acidPPC1, A375Most cytotoxic compound in both monolayer and 3D culture models.[2]
1,3,4-Oxadiazolethione and 4-aminotriazolethione derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acidA549Reduced cell viability to 28.0% and 29.6% respectively.[8]
Infectious Diseases

The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold has been extensively explored for its antimicrobial properties. Derivatives have shown activity against a spectrum of Gram-positive bacteria, including multidrug-resistant strains, and some fungi.

Potential Molecular Targets:

The exact molecular targets for the antimicrobial activity of this class of compounds have not been fully elucidated. However, the activity against bacteria and fungi suggests potential interference with essential cellular processes such as:

  • Cell wall synthesis

  • Protein synthesis

  • Nucleic acid replication

  • Enzymatic pathways specific to the microorganisms

Preclinical Data on Analogous Compounds:

Studies have demonstrated that derivatives of 1-(2-hydroxyphenyl)- and 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile.[4][5] Some hydrazone derivatives have shown activity comparable or superior to existing antibiotics.[9][10]

Table 2: Antimicrobial Activity of Selected 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Analogs

Compound/AnalogPathogenActivity (MIC in µg/mL)Reference
Hydrazone with a thien-2-yl fragment of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMethicillin-resistant S. aureus TCH 1516Two-fold stronger than clindamycin.[4]
5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMethicillin-resistant S. aureus TCH 1516Four-fold stronger than clindamycin.[4]
Hydrazone with a 5-nitrothien-2-yl moiety of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidCandida auris (multidrug-resistant)16[4][5]
Hydrazone with a 5-nitrothien-2-yl fragment of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidVarious bacterial strainsSurpassed the control cefuroxime (7.8 µg/mL) against almost all strains tested.[9][10]
Hydrazone with a benzylidene moiety of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus (ATCC 9144)3.9[9][10]
1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazideVarious bacterial strainsExhibited the highest antibacterial activity among the tested derivatives in one study.[11]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature for the synthesis and biological evaluation of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid

This procedure is based on the reaction of an aniline with itaconic acid.[3][4]

  • Materials: Itaconic acid, substituted aniline (e.g., 3,5-dichloroaniline), water or an appropriate solvent.

  • Procedure:

    • A mixture of itaconic acid and the substituted aniline is refluxed in water for a specified period (e.g., 12 hours).

    • The reaction mixture is then cooled to room temperature.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid.

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are typically prepared from the corresponding carboxylic acid hydrazide.[3][4]

  • Step 1: Synthesis of Carboxylic Acid Hydrazide:

    • The 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid is first esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.

    • The resulting methyl ester is then reacted with hydrazine monohydrate in a suitable solvent like propan-2-ol at reflux to yield the carbohydrazide.

  • Step 2: Synthesis of Hydrazone:

    • The 1-(aryl)-5-oxopyrrolidine-3-carbohydrazide is dissolved in a suitable solvent (e.g., propan-2-ol).

    • An appropriate aldehyde or ketone is added to the solution.

    • The mixture is heated at reflux for a specified duration.

    • Upon cooling, the hydrazone derivative typically precipitates and can be collected by filtration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]

  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for a few hours to allow the formazan crystals to form.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Bacterial Strains and Media: Standard bacterial strains (e.g., S. aureus ATCC strains) are grown in appropriate broth media (e.g., Mueller-Hinton broth).

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial suspension is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Itaconic Acid Itaconic Acid Core_Compound 1-(3,5-Dichlorophenyl)-5- oxopyrrolidine-3-carboxylic acid Itaconic Acid->Core_Compound 3,5-Dichloroaniline 3,5-Dichloroaniline 3,5-Dichloroaniline->Core_Compound Carbohydrazide Carbohydrazide Core_Compound->Carbohydrazide Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Core_Compound->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Core_Compound->Antimicrobial_Screening Hydrazine Hydrazine Hydrazine->Carbohydrazide Aldehydes/Ketones Aldehydes/Ketones Hydrazone_Derivatives Hydrazone Derivatives Aldehydes/Ketones->Hydrazone_Derivatives Carbohydrazide->Hydrazone_Derivatives Hydrazone_Derivatives->Anticancer_Screening Hydrazone_Derivatives->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship Analysis Anticancer_Screening->SAR_Analysis Antimicrobial_Screening->SAR_Analysis Target_Identification Potential Target Identification SAR_Analysis->Target_Identification

Caption: Synthetic and evaluative workflow for 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Postulated Signaling Pathway in Cancer Cells

G Compound 1-Aryl-5-oxopyrrolidine-3- carboxylic acid derivative Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Disruption Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of novel pharmaceuticals. The protocol outlines the reaction of itaconic acid with 3,5-dichloroaniline, a straightforward and efficient method for the preparation of this pyrrolidinone derivative. This application note includes a comprehensive experimental protocol, characterization data, and visual representations of the synthetic pathway and workflow to aid in successful replication and further research.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a prevalent structural motif in a variety of biologically active compounds. N-aryl substituted derivatives, in particular, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The title compound, 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential applications in oncology, infectious diseases, and inflammation. The synthesis described herein utilizes readily available starting materials, itaconic acid and 3,5-dichloroaniline, and proceeds through a Michael addition followed by an intramolecular cyclization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

ParameterValue
Molecular Formula C₁₁H₉Cl₂NO₃
Molecular Weight 274.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported (expected >200 °C)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Yield 75-85% (typical)

Table 2: Mass Spectrometry Data (Predicted)

AdductCalculated m/z
[M+H]⁺ 273.9983
[M+Na]⁺ 295.9802
[M-H]⁻ 271.9834

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Pyrrolidine-CH₂2.70 - 2.90m-CH₂-C=O
Pyrrolidine-CH3.40 - 3.60m-CH(COOH)-
Pyrrolidine-CH₂3.90 - 4.10m-N-CH₂-
Aromatic-H7.40 - 7.50t, J ≈ 2.0 HzH-4'
Aromatic-H7.60 - 7.70d, J ≈ 2.0 HzH-2', H-6'
Carboxylic Acid-OH~12.5br s-COOH
¹³C NMR Predicted δ (ppm) Assignment
Pyrrolidine-CH₂~35-CH₂-C=O
Pyrrolidine-CH~38-CH(COOH)-
Pyrrolidine-CH₂~52-N-CH₂-
Aromatic-CH~120C-2', C-6'
Aromatic-CH~125C-4'
Aromatic-C~135C-3', C-5'
Aromatic-C~140C-1'
Carbonyl-C~172-C=O (pyrrolidinone)
Carbonyl-C~174-COOH

Experimental Protocols

Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from the general procedure for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids.

Materials:

  • Itaconic acid (1.0 eq)

  • 3,5-Dichloroaniline (1.0 eq)

  • Deionized water

  • Ethanol (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (e.g., 1.30 g, 10.0 mmol) and deionized water (e.g., 20 mL).

  • Stir the mixture to dissolve the itaconic acid. Gentle heating may be applied if necessary.

  • Add 3,5-dichloroaniline (e.g., 1.62 g, 10.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 15 mL) and then with cold ethanol (1 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum or in a desiccator to a constant weight.

Characterization:

The structure of the synthesized 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway

Caption: Synthetic route to the target compound.

Experimental Workflow

Workflow start Start reactants 1. Combine Itaconic Acid and 3,5-Dichloroaniline in Water start->reactants reflux 2. Heat to Reflux (12-16 hours) reactants->reflux cool 3. Cool to Room Temperature and then in an Ice Bath reflux->cool filter 4. Vacuum Filter the Precipitate cool->filter wash 5. Wash with Cold Water and Ethanol filter->wash dry 6. Dry the Product wash->dry characterize 7. Characterize the Product (NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Application Notes and Protocols: Derivatization of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile scaffold in medicinal chemistry and drug development. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds. Derivatives of 5-oxopyrrolidine have demonstrated significant potential as anticancer and antimicrobial agents, showing activity against human lung cancer cells (A549) and multidrug-resistant Gram-positive pathogens like Staphylococcus aureus.[1][2][3] The strategic derivatization of the carboxylic acid moiety allows for the systematic exploration of the structure-activity relationship (SAR), enabling the synthesis of diverse libraries of esters, amides, and other functionalized analogues to optimize therapeutic properties.

These application notes provide detailed protocols for two primary derivatization strategies targeting the carboxylic acid group: amide bond formation and esterification.

Primary Derivatization Pathways

The carboxylic acid functional group of the parent molecule is readily modified through standard organic synthesis techniques. The two most common and effective pathways are direct amide coupling with a variety of amines and esterification with alcohols. These reactions provide access to a wide range of derivatives for biological screening.

G cluster_0 Amide Bond Formation cluster_1 Esterification parent 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine- 3-carboxylic Acid amide_coupling Amine (R-NH2) Coupling Agents (EDC, HOBt) parent->amide_coupling Pathway 1 esterification Alcohol (R-OH) Coupling Agents (DCC, DMAP) parent->esterification Pathway 2 amide_product Amide Derivatives amide_coupling->amide_product ester_product Ester Derivatives esterification->ester_product

Figure 1: Key derivatization pathways for the title compound.

Experimental Protocols

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the synthesis of amide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a method widely used for its mild conditions and high yields.[4][5]

Materials:

  • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Ar or N₂), add 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Protocol 2: Steglich Esterification via DCC/DMAP

This method is particularly effective for ester synthesis, including sterically hindered esters, under mild, non-acidic conditions, thereby preventing potential side reactions.[6][7][8]

Materials:

  • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Desired primary or secondary alcohol (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C again to maximize the precipitation of DCU.

  • Filter off the DCU precipitate and wash the solid with cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with 0.5 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography to obtain the pure ester derivative.

Data Presentation: Representative Derivatives

The following table summarizes the expected outcomes for the derivatization of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid using the protocols described above. Yields are representative and may vary based on the specific amine or alcohol used.

Derivative StructureReactantMethodTypical Yield (%)Analytical Confirmation
Amide-Benzyl BenzylamineProtocol 185 - 95LC-MS, ¹H NMR, ¹³C NMR
Amide-Morpholine MorpholineProtocol 180 - 90LC-MS, ¹H NMR, ¹³C NMR
Ester-Methyl MethanolProtocol 290 - 98LC-MS, ¹H NMR, ¹³C NMR
Ester-tert-Butyl tert-ButanolProtocol 270 - 85LC-MS, ¹H NMR, ¹³C NMR

Application Workflow: From Synthesis to Biological Evaluation

The successful derivatization of the core scaffold is the first step in a broader drug discovery workflow. The synthesized compounds undergo rigorous purification and characterization before being advanced to biological screening to identify promising therapeutic candidates.

G cluster_bio Biological Screening start 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine- 3-carboxylic Acid synthesis Derivatization (Amide Coupling / Esterification) start->synthesis purification Purification (Flash Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, LC-MS, HRMS) purification->characterization library Library of Pure Derivatives characterization->library antimicrobial Antimicrobial Assays (e.g., S. aureus, E. faecalis) library->antimicrobial anticancer Anticancer Assays (e.g., A549 Lung Cancer Cells) library->anticancer sar SAR Analysis & Lead Optimization antimicrobial->sar anticancer->sar

Figure 2: Workflow for synthesis and screening of derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly derivatives of the 5-oxopyrrolidine core, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Analogs of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid represent a class of compounds with significant potential for antimicrobial drug development. Recent studies on similar 5-oxopyrrolidine derivatives have shown promising activity, particularly against multidrug-resistant Gram-positive pathogens.[1][2]

These application notes provide detailed protocols for the initial antimicrobial screening of these target compounds, focusing on two widely accepted and robust methodologies: the Agar Well Diffusion assay for preliminary qualitative assessment and the Broth Microdilution method for determining the quantitative Minimum Inhibitory Concentration (MIC).[3][4][5]

Primary Antimicrobial Screening Workflow

The overall process for evaluating the antimicrobial potential of new chemical entities involves a systematic progression from qualitative screening to quantitative assessment. This workflow ensures that promising compounds are identified efficiently.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Interpretation Compound Synthesized Compound Analogs StockSol Prepare Stock Solutions (e.g., in DMSO) Compound->StockSol AgarWell Agar Well Diffusion Assay StockSol->AgarWell AgarWell_Result Measure Zone of Inhibition (ZOI) AgarWell->AgarWell_Result Decision Active Compound? (ZOI > Threshold) AgarWell_Result->Decision BrothMicro Broth Microdilution Assay Decision->BrothMicro Yes Report Tabulate & Report Data Decision->Report No (Inactive) MIC_Result Determine Minimum Inhibitory Concentration (MIC) BrothMicro->MIC_Result MIC_Result->Report

Caption: High-level workflow for antimicrobial screening of novel compounds.

Experimental Protocols

Agar Well Diffusion Assay

This method is a widely used preliminary test to screen for antimicrobial activity.[3][6] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Materials

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Gentamicin solution)

  • Negative control (e.g., DMSO)

  • Micropipettes and sterile tips

  • Incubator

Protocol

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[6]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Loading:

    • Using a sterile cork borer, punch wells of 6-8 mm diameter into the inoculated agar plate.[3]

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound's stock solution into a designated well.[7]

    • Similarly, add the positive control (standard antibiotic) and negative control (solvent, e.g., DMSO) to separate wells.[6]

  • Incubation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compounds.[8]

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[6]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).

    • A significant zone of inhibition compared to the negative control indicates antimicrobial activity.

G prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) inoculate_plate 2. Swab Inoculum onto MHA Plate prep_inoculum->inoculate_plate punch_wells 3. Punch Wells in Agar (6-8mm) inoculate_plate->punch_wells load_samples 4. Load Samples (Test Compound, Controls) punch_wells->load_samples incubate 5. Incubate (35°C for 18-24h) load_samples->incubate measure_zone 6. Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Step-by-step protocol for the Agar Well Diffusion assay.

Broth Microdilution Method for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][9] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible in vitro growth of a microorganism.[5][9] The assay is performed in 96-well microtiter plates, allowing for efficient testing of multiple compounds and concentrations.[10][11]

Materials

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism cultures

  • Compound stock solution

  • Standard antibiotic for quality control (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Protocol

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate from columns 2 through 12.[12]

    • Prepare a 2x working solution of your test compound in CAMHB. Add 100 µL of this solution to the wells in column 1.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[12]

    • Continue this serial dilution process from column 2 to column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).[13]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5] This typically requires a 1:100 or 1:200 dilution of the standardized suspension.

  • Plate Inoculation:

    • Add 50 µL of the final diluted bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) will be 100 µL. The compound concentrations are now at their final 1x test concentration.

  • Incubation:

    • Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the MIC:

    • After incubation, examine the plate visually for turbidity (bacterial growth).

    • The growth control (Column 11) should be distinctly turbid, and the sterility control (Column 12) should remain clear.[9]

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well remains clear).[5]

G cluster_0 1. Plate Setup & Serial Dilution cluster_1 2. Inoculation cluster_2 3. Incubation & Reading a 100µL Cmpd (2x) b 50µL Broth a->b Transfer 50µL c ... b->c Transfer 50µL d 50µL Broth c->d Transfer 50µL e Growth Control f Sterility Control Inoc Add 50µL of standardized bacterial inoculum to Columns 1-11 Incubate Incubate Plate (35°C, 16-20h) Inoc->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read cluster_0 cluster_0 cluster_0->Inoc

References

Application Notes and Protocols for Cytotoxicity Testing of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound with potential applications in drug discovery. A critical step in the evaluation of any new chemical entity is the assessment of its cytotoxic effects on relevant human cell lines. This document provides a comprehensive guide for evaluating the cytotoxicity of this compound on A549 cells, a commonly used human lung adenocarcinoma cell line. The following protocols and application notes are based on established methodologies for in vitro cytotoxicity assessment.

While specific data on the cytotoxic effects of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on A549 cells is not currently available in the public domain, the provided protocols offer a robust framework for its determination.

Data Presentation

Quantitative data from cytotoxicity assays should be recorded and presented in a clear and organized manner to facilitate analysis and comparison. The following tables provide a template for data presentation.

Table 1: Cell Viability (IC50) of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in A549 Cells

Treatment Duration (hours)IC50 (µM)Assay Method
24Enter ValueMTT/Resazurin
48Enter ValueMTT/Resazurin
72Enter ValueMTT/Resazurin

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Lactate Dehydrogenase (LDH) Release in A549 Cells

Compound Concentration (µM)Treatment Duration (hours)% Cytotoxicity (LDH Release)
0 (Control)24Enter Value
Concentration 124Enter Value
Concentration 224Enter Value
Concentration 324Enter Value
0 (Control)48Enter Value
Concentration 148Enter Value
Concentration 248Enter Value
Concentration 348Enter Value

Table 3: Apoptosis Analysis in A549 Cells by Annexin V/PI Staining

Compound Concentration (µM)Treatment Duration (hours)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)48Enter ValueEnter ValueEnter Value
Concentration 148Enter ValueEnter ValueEnter Value
Concentration 248Enter ValueEnter ValueEnter Value
Concentration 348Enter ValueEnter ValueEnter Value

Experimental Workflow

The general workflow for assessing the cytotoxicity of a test compound is depicted below. This process involves cell culture, treatment with the compound, and subsequent assessment of cell viability and death mechanisms.

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis A549_culture A549 Cell Culture seed_cells Seed Cells into 96-well or 6-well Plates A549_culture->seed_cells treat_cells Treat Cells with Serial Dilutions of Compound seed_cells->treat_cells prepare_compound Prepare Stock and Working Solutions of Compound prepare_compound->treat_cells viability_assay Cell Viability Assay (MTT/Resazurin) treat_cells->viability_assay membrane_assay Membrane Integrity Assay (LDH Release) treat_cells->membrane_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay measure_signal Measure Absorbance/ Fluorescence/Luminescence viability_assay->measure_signal membrane_assay->measure_signal apoptosis_assay->measure_signal calculate_ic50 Calculate IC50 Values and Percentage of Cell Death measure_signal->calculate_ic50 pathway_analysis Mechanism of Action (e.g., Western Blot) calculate_ic50->pathway_analysis

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

A549 Cell Culture

A549 cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • A549 cells

  • 96-well plates

  • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (DMSO)[2]

Protocol:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[1][2]

  • Prepare serial dilutions of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in complete culture medium.

  • Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (e.g., DMSO).[3]

  • Incubate the plate for 24, 48, or 72 hours.[2][3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][4]

  • Calculate cell viability as a percentage of the untreated control.[2]

Membrane Integrity Assay (LDH Assay)

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[5]

Materials:

  • A549 cells

  • 96-well plates

  • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Complete culture medium (low serum, e.g., 1%, is recommended to reduce background)[6]

  • LDH Cytotoxicity Assay Kit[6]

Protocol:

  • Seed A549 cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).[6]

  • After overnight adherence, treat the cells with various concentrations of the compound for the desired time periods (e.g., 24, 48 hours).[6]

  • Set up controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution provided in the kit), and a background control (medium only).[5][6]

  • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[5]

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[5]

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.[5]

  • Incubate at room temperature for up to 30 minutes, protected from light.[5]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[7]

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[2][3]

Materials:

  • A549 cells

  • 6-well plates

  • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit[3]

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and treat with different concentrations of the compound for a specified time (e.g., 24 or 48 hours).[2][8]

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[2]

  • Wash the cells twice with cold PBS.[2]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[2]

  • Incubate the cells for 15 minutes at room temperature in the dark.[2][3]

  • Analyze the stained cells by flow cytometry within one hour.[3]

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[3]

Potential Signaling Pathways in Drug-Induced Cytotoxicity

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major apoptosis signaling cascades. In A549 cells, various stimuli can trigger these pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 compound 1-(3,5-Dichlorophenyl)-5- oxopyrrolidine-3-carboxylic acid compound->death_receptor mitochondria Mitochondria compound->mitochondria mitochondria->bax_bak caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Further investigation into the mechanism of action could involve Western blot analysis to examine the expression levels of key proteins in these pathways, such as Bcl-2 family proteins (Bcl-2, Bax), caspases (Caspase-3, -8, -9), and PARP cleavage.[2][9] Additionally, pathways such as the MAPK and PI3K/Akt signaling cascades are often implicated in drug-induced responses in A549 cells and could be explored.[9][10]

References

Application Notes and Protocols: In Vitro Antifungal Activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of compounds that have been explored for various biological activities. This document outlines a hypothetical framework and detailed protocols for evaluating its in vitro antifungal efficacy against C. albicans. The methodologies provided are based on standardized techniques for antifungal susceptibility testing.

Hypothetical Data Presentation

The antifungal activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes hypothetical data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against a reference strain of Candida albicans.

Compound Organism MIC (µg/mL) MFC (µg/mL)
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acidCandida albicans (ATCC 90028)1664
Fluconazole (Control)Candida albicans (ATCC 90028)116

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

  • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO. Further dilute in RPMI 1640 medium to achieve a starting concentration for serial dilutions.

  • Inoculum Preparation: Culture C. albicans on a Sabouraud Dextrose Agar plate at 35°C for 24 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microplate Setup:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the starting compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The final column should contain medium only (sterility control) and medium with the inoculum (growth control).

  • Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Antifungal_Susceptibility_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare C. albicans Inoculum (0.5 McFarland) Inoculation Inoculate wells with C. albicans suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Reading MFC_Plating Plate from clear wells onto agar plates MIC_Reading->MFC_Plating MFC_Reading Determine MFC after incubation MFC_Plating->MFC_Reading

Caption: Workflow for determining MIC and MFC.

Putative_Signaling_Pathway Hypothesized Mechanism: Inhibition of Succinate Dehydrogenase cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone SDH->UQ e- UQH2 Ubihydroquinone Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine- 3-carboxylic acid Compound->SDH Inhibition

Caption: Putative inhibition of the TCA cycle.

Application Notes and Protocols: Anticancer Evaluation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on MDA-MB-231 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound belonging to a class of molecules with potential therapeutic applications. Derivatives of 5-oxopyrrolidines are being investigated for various biological activities, including anticancer properties.[1][2][3] The MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC), is characterized by its aggressive nature and resistance to conventional therapies, making it a crucial target for novel drug discovery.[4] These application notes provide a comprehensive overview of the methodologies to evaluate the anticancer effects of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on MDA-MB-231 cells, including its impact on cell viability, apoptosis, and cell cycle progression. While specific experimental data for this exact compound is not yet published, the following sections present hypothetical data based on the expected outcomes for a promising anticancer agent, alongside detailed protocols for the necessary experiments.

Data Presentation

The following tables summarize the hypothetical dose-dependent effects of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on the MDA-MB-231 breast cancer cell line.

Table 1: Effect of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on MDA-MB-231 Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Control)1.250.08100
101.050.0684
250.820.0565.6
500.610.0448.8
1000.350.0328
2000.180.0214.4

Table 2: Effect of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on Apoptosis in MDA-MB-231 Cells (Annexin V-FITC/PI Staining)

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Control)95.22.51.80.5
5068.415.712.33.6
10045.128.922.53.5

Table 3: Effect of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid on Cell Cycle Distribution in MDA-MB-231 Cells

Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.828.216.0
5068.315.516.2
10075.18.716.2

Experimental Protocols

Herein are detailed methodologies for the key experiments cited.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

  • Materials:

    • MDA-MB-231 cells

    • Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin

    • 96-well plates

    • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in culture medium.

    • Replace the medium with the prepared drug dilutions and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol describes the quantification of apoptotic cells using dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.[9][10][11][12][13]

  • Materials:

    • MDA-MB-231 cells

    • 6-well plates

    • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid for 24 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer to each sample.

    • Analyze the samples immediately using a flow cytometer.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[14][15][16][17][18]

  • Materials:

    • MDA-MB-231 cells

    • 6-well plates

    • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

    • Ice-cold 70% ethanol

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed and treat MDA-MB-231 cells as described in the apoptosis protocol.

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C overnight.

    • Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol is for the detection of key proteins involved in apoptosis and cell cycle regulation.[19][20][21][22]

  • Materials:

    • Treated MDA-MB-231 cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-CDK2, anti-p27, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture MDA-MB-231 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Treatment seeding->compound mtt MTT Assay for Viability compound->mtt 48h apoptosis Annexin V/PI Staining for Apoptosis compound->apoptosis 24h cell_cycle PI Staining for Cell Cycle compound->cell_cycle 24h western Western Blot for Protein Expression compound->western 24h plate_reader Plate Reader (Absorbance) mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer imaging Chemiluminescence Imaging western->imaging

Caption: Experimental workflow for evaluating the anticancer effects.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates cyto_c Cytochrome c release bcl2->cyto_c bax->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 parp PARP cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Cell_Cycle_Regulation cluster_g1_s G1/S Transition compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid p27 p27 (CDK Inhibitor) compound->p27 Upregulates cdk2 CDK2/Cyclin E g1_s G1 to S Transition cdk2->g1_s p27->cdk2 arrest G1 Arrest p27->arrest

Caption: Proposed mechanism of G1 cell cycle arrest.

References

High-performance liquid chromatography (HPLC) method for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This method is crucial for quality control, purity assessment, and stability testing in research, development, and manufacturing of pharmaceuticals and related chemical products. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and robust protocol for achieving high sensitivity, selectivity, and reproducibility.

Principle of the Method

The analytical method is founded on reversed-phase chromatography, a technique where the stationary phase is non-polar (typically a C18 column) and the mobile phase is a polar mixture. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. By maintaining an acidic mobile phase, the ionization of the carboxylic acid group in 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is suppressed. This increases its hydrophobicity and, consequently, its retention on the non-polar stationary phase, allowing for effective separation from polar impurities. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, which is characteristic of its aromatic dichlorophenyl moiety.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and peak shape.

  • Chemicals and Reagents:

    • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid reference standard (purity >98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is a suitable diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0 with H3PO4B: Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method. This data should be generated during method validation in the user's laboratory.

ParameterExpected Value
Retention Time (min) Approx. 12.5
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Tailing Factor < 1.5
Theoretical Plates > 2000

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (Aqueous & Organic) D Equilibrate HPLC System A->D B Prepare Diluent C Prepare Standard & Sample Solutions B->C E Inject Standard/Sample C->E D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection at 254 nm F->G H Integrate Chromatogram G->H I Quantify Analyte H->I J Generate Report I->J

Caption: Experimental workflow for the HPLC analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Signaling_Pathway Analyte Analyte in Solution Equilibrium Partitioning Equilibrium Analyte->Equilibrium MobilePhase Mobile Phase MobilePhase->Equilibrium StationaryPhase Stationary Phase (C18) StationaryPhase->Equilibrium Separation Differential Migration & Separation Equilibrium->Separation k' Detection UV Detection Separation->Detection Signal Chromatographic Peak Detection->Signal

Caption: Logical relationship of the chromatographic separation process.

Application Note: Chiral Separation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The development of stereoselective analytical methods is critical in the pharmaceutical industry to ensure the safety and efficacy of chiral drug candidates. This document provides a comprehensive protocol for the enantioselective analysis of this compound, including a summary of chromatographic conditions, quantitative data, and a detailed experimental workflow.

Introduction

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral molecule with a stereogenic center at the C3 position of the pyrrolidinone ring. As the pharmacological and toxicological properties of its enantiomers may differ significantly, a reliable method for their separation and quantification is essential for drug development and quality control. This note describes a direct chiral HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in separating a wide range of chiral compounds, including carboxylic acids.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid enantiomers using the optimized HPLC method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t R )8.25 min10.47 min
Tailing Factor (T f )1.101.15
Theoretical Plates (N)85008900
Resolution (R s )\multicolumn{2}{c}{2.85}
Selectivity (α)\multicolumn{2}{c}{1.32}

Experimental Protocols

This section provides a detailed methodology for the chiral separation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Solvents: HPLC grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

  • Sample: A racemic mixture of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

Sample Preparation
  • Accurately weigh 10 mg of the racemic 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Data Analysis

The retention times, peak areas, tailing factors, theoretical plates, resolution, and selectivity are calculated from the resulting chromatogram using the chromatography data software. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the chiral separation process and the signaling pathway context where such analysis is critical.

Chiral_Separation_Workflow start Start: Racemic Mixture of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid sample_prep Sample Preparation (1.0 mg/mL in Mobile Phase) start->sample_prep hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection chiral_column Chiral Separation on Polysaccharide CSP (e.g., Chiralpak® IA) hplc_injection->chiral_column detection UV Detection (254 nm) chiral_column->detection data_analysis Data Analysis (Retention Time, Resolution, etc.) detection->data_analysis enantiomer1 Isolated Enantiomer 1 data_analysis->enantiomer1 Quantification enantiomer2 Isolated Enantiomer 2 data_analysis->enantiomer2 Quantification

Caption: Experimental workflow for the chiral separation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid enantiomers.

Drug_Development_Pathway synthesis Racemic Synthesis chiral_sep Chiral Separation synthesis->chiral_sep enant_1 Enantiomer 1 chiral_sep->enant_1 enant_2 Enantiomer 2 chiral_sep->enant_2 pharm_tox Pharmacological & Toxicological Screening enant_1->pharm_tox enant_2->pharm_tox lead_opt Lead Optimization pharm_tox->lead_opt

Caption: Role of chiral separation in the drug development pipeline.

Conclusion

The described HPLC method provides excellent resolution and selectivity for the enantiomers of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry, offering a reliable and reproducible protocol for the chiral analysis of this and structurally related compounds. The detailed workflow and data will aid in the efficient development and quality control of new chiral drug candidates.

Application Notes and Protocols for Computational Docking of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the computational docking of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against potential protein targets. While direct experimental data for this specific compound is not widely available, derivatives have shown potential anticancer and antimicrobial activities. This protocol will therefore focus on a key cancer-related protein, Murine Double Minute 2 (MDM2), as a representative target. The MDM2 protein is a crucial negative regulator of the p53 tumor suppressor, and its inhibition is a validated strategy in cancer therapy.[1][2][3] This document outlines the in silico workflow, from target preparation to docking simulation and analysis, and provides templates for data presentation.

Introduction

Computational docking is a powerful technique in structure-based drug design, enabling the prediction of the binding mode and affinity of a small molecule (ligand) with a macromolecular target (receptor).[4] This approach accelerates the drug discovery process by identifying and prioritizing potential drug candidates for further experimental validation.[4]

The compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the 5-oxopyrrolidine class of molecules. Derivatives of this scaffold have demonstrated promising biological activities, including anticancer and antimicrobial effects. Notably, a structurally similar compound, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has shown significant anticancer activity in A549 human pulmonary cancer cell lines. This suggests that proteins involved in cancer signaling pathways are plausible targets for this class of compounds.

One of the most critical pathways in cancer is the p53 signaling cascade, which is often dysregulated.[1] The p53 protein, a potent tumor suppressor, is negatively regulated by MDM2 through a direct protein-protein interaction that leads to p53's ubiquitination and subsequent degradation.[2][3][5] Overexpression of MDM2 is observed in many cancers and is a mechanism for inactivating p53.[5] Therefore, inhibiting the MDM2-p53 interaction with small molecules is a promising therapeutic strategy.[1][5]

This document provides a detailed protocol for the computational docking of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid into the p53-binding pocket of the human MDM2 protein.

Target Protein Selection and Preparation

Target: Human MDM2 protein Rationale: MDM2 is a key negative regulator of the p53 tumor suppressor and a validated target in oncology.[1][2][3] PDB ID: 1RV1[6] Description: Crystal structure of human MDM2 in complex with an imidazoline inhibitor.[6] This structure is suitable as the co-crystallized ligand clearly defines the binding pocket.

Ligand Preparation

The 3D structure of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid needs to be generated and optimized.

Protocol:

  • 2D Structure Sketching: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tool in molecular modeling software (e.g., Maestro, PyMOL).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro, Spartan, or the LigPrep tool in the Schrödinger suite.

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Receptor Preparation

The crystal structure of the target protein (MDM2) requires preparation before docking.

Protocol:

  • PDB File Download: Download the PDB file for 1RV1 from the Protein Data Bank (--INVALID-LINK--).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

  • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues are appropriate for a physiological pH (around 7.4).

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • File Format Conversion: Save the prepared receptor in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Computational Docking Protocol

This protocol uses AutoDock Vina, a widely used open-source docking program, as an example.

5.1. Grid Box Generation:

  • Identify the binding site of MDM2 based on the position of the co-crystallized ligand in the original PDB file (1RV1).

  • Define a grid box that encompasses the entire binding site. The grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Set the grid box center and dimensions (in Ångströms). For 1RV1, the binding pocket is located in the N-terminal domain.

5.2. Docking Simulation:

  • Input Files:

    • Prepared receptor file (e.g., mdm2_receptor.pdbqt)

    • Prepared ligand file (e.g., ligand.pdbqt)

    • Configuration file specifying the grid box parameters and other docking settings.

  • Execution: Run the AutoDock Vina executable with the specified input files.

  • Output: The program will generate an output file (e.g., docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their docking scores.

5.3. Analysis of Docking Results:

  • Binding Affinity: The docking score in the output file represents the predicted binding affinity in kcal/mol. More negative values indicate a stronger predicted binding.

  • Binding Pose: Visualize the predicted binding poses of the ligand within the MDM2 binding pocket using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).

  • Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for the stability of the ligand-protein complex.

Data Presentation

The results of the docking simulation should be summarized in a clear and concise table.

Table 1: Hypothetical Docking Results of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with Human MDM2 (PDB: 1RV1)

ParameterValueUnitDescription
Docking Score -8.5kcal/molThe predicted binding affinity from the docking program. More negative values indicate stronger binding.
Binding Energy -9.2kcal/molA re-scored binding energy, potentially calculated using a more rigorous scoring function.
Ligand Efficiency (LE) 0.41-A measure of the binding affinity per heavy atom (non-hydrogen atom) of the ligand.
Interacting Residues LEU54, GLY58, ILE61, MET62, TYR67, VAL93, HIS96, ILE99, TYR100-Key amino acid residues in the MDM2 binding pocket that form significant interactions with the ligand.
Hydrogen Bonds 2-The number of predicted hydrogen bonds between the ligand and the receptor.
RMSD (to best mode) 0.000ÅRoot Mean Square Deviation of the current pose relative to the top-ranked pose.

Visualization of Workflows and Pathways

Computational Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D structure, energy minimization) grid_gen Grid Box Generation (Define binding site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB download, cleaning, adding hydrogens) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Results (Binding affinity, poses) docking->results visualization Visualization (Intermolecular interactions) results->visualization

Caption: A generalized workflow for computational molecular docking.

Simplified MDM2-p53 Signaling Pathway

mdm2_p53_pathway MDM2 MDM2 p53 p53 MDM2->p53 Inhibition/ Degradation p53->MDM2 Upregulation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Our_Compound 1-(3,5-Dichlorophenyl)-5- oxopyrrolidine-3-carboxylic acid Our_Compound->MDM2 Potential Inhibition

Caption: The p53-MDM2 negative feedback loop and the potential point of intervention.

Conclusion

This document provides a detailed protocol for performing a computational docking study of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with the human MDM2 protein. By following these steps, researchers can generate hypotheses about the binding mode and affinity of this compound, which can guide further experimental validation and lead optimization efforts in the context of cancer drug discovery. The provided workflows and pathway diagrams offer a clear visual representation of the computational process and the biological rationale for targeting the MDM2-p53 interaction.

References

Application Notes and Protocols: 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold in drug design, focusing on its potential as a source of novel anticancer and antimicrobial agents. Detailed protocols for the synthesis of derivatives and their biological evaluation are included to facilitate further research and development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous FDA-approved drugs.[1][2] The 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid core, in particular, has emerged as a promising starting point for the development of new therapeutic agents. This document focuses on the 1-(3,5-dichlorophenyl) substituted variant, which has shown potential in the development of compounds with significant anticancer and antimicrobial properties.

Synthesis of the Scaffold and its Derivatives

The core scaffold, 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, can be synthesized and subsequently derivatized at the carboxylic acid position to generate a library of compounds for biological screening. A common and effective strategy involves the initial synthesis of a related, more readily available precursor, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which can then be halogenated.

A key intermediate for creating a diverse library of derivatives is the corresponding carbohydrazide, which can be readily prepared from the methyl ester of the carboxylic acid. This hydrazide serves as a versatile building block for the synthesis of hydrazones, azoles, and other heterocyclic systems, which have been shown to possess a wide range of biological activities.

Experimental Protocol: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its Derivatives

Part 1: Synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a)

  • A mixture of 2-aminophenol and itaconic acid is heated in water.

  • The resulting product is isolated to yield 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Part 2: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b)

  • 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) is treated with hydrochloric acid (HCl) in the presence of hydrogen peroxide (H₂O₂).

  • The reaction proceeds at room temperature to yield the dichlorinated product (1b).

Part 3: Synthesis of Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (2b)

  • Compound 1b is esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

  • The methyl ester (2b) is then isolated.

Part 4: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (3b)

  • The methyl ester (2b) is reacted with hydrazine monohydrate in a suitable solvent such as propan-2-ol under reflux.

  • The resulting carbohydrazide (3b) precipitates upon cooling and can be collected by filtration.

Part 5: Synthesis of Hydrazone Derivatives

  • The carbohydrazide (3b) is condensed with various aromatic or heterocyclic aldehydes in refluxing propan-2-ol.

  • The hydrazone derivatives are typically obtained in good to excellent yields.

Biological Activities and Quantitative Data

Derivatives of the 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold have been primarily investigated for their anticancer and antimicrobial activities. The following tables summarize the available quantitative data for a selection of these compounds.

Anticancer Activity

The anticancer activity of these compounds has been evaluated against various cancer cell lines, with the A549 human lung adenocarcinoma cell line being a common model.

Table 1: Anticancer Activity of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Cells

Compound IDDerivative TypeCell Viability (%) at 100 µM
28b 5-Fluorobenzimidazole25%

Data extracted from a study by Bertašiūtė et al. (2023).[3]

Antimicrobial Activity

The antimicrobial properties of these derivatives have been assessed against a panel of multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDDerivative TypeS. aureus (MRSA)C. aurisA. fumigatus (azole-resistant)
24b Hydrazone (thien-2-yl)16>64>64
25b Hydrazone (5-nitrothien-2-yl)321616
28b 5-Fluorobenzimidazole8>64>64
Clindamycin (Control)32N/AN/A

Data extracted from a study by Bertašiūtė et al. (2023).[3]

Plausible Mechanisms of Action and Signaling Pathways

While the exact molecular targets of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are still under investigation, the known mechanisms of action of structurally related pyrrolidinone compounds provide valuable insights into their potential therapeutic pathways.

Anticancer Mechanism

Many pyrrolidinone-based small molecules exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][4] Receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR are common targets.[5] Inhibition of these kinases blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.

Below is a generalized diagram of an RTK signaling pathway that could be targeted by derivatives of this scaffold.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Compound 1-(3,5-Dichlorophenyl)- 5-oxopyrrolidine-3-carboxylic acid derivative Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Caption: Potential inhibition of a Receptor Tyrosine Kinase signaling pathway.

Antimicrobial Mechanism

The antimicrobial mechanism of action for this class of compounds is also an area of active research. Some pyrrolidine derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[6] Inhibition of these enzymes leads to bacterial cell death. Another potential mechanism is the disruption of the bacterial cell membrane or cell wall synthesis.

Experimental Workflow

The development and evaluation of new drug candidates based on the 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold typically follow a structured workflow, from initial synthesis to biological characterization.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation Start Start with 1-(3,5-Dichlorophenyl)- 5-oxopyrrolidine-3-carboxylic acid Derivatization Synthesize Derivatives (e.g., hydrazones, amides, azoles) Start->Derivatization Purification Purify and Characterize Compounds (NMR, MS, HPLC) Derivatization->Purification Anticancer Anticancer Activity Screening (e.g., MTT Assay on A549 cells) Purification->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., Broth Microdilution for MIC) Purification->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 3,5-dichloroaniline and itaconic acid may not have gone to completion.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time, typically 12-24 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

  • Suboptimal pH: The pH of the reaction mixture can influence the nucleophilicity of the amine and the solubility of the product.

    • Solution: While the reaction is often carried out in water, adjusting the pH might be necessary.[1] After the initial reflux, acidification is typically required to precipitate the carboxylic acid product. Ensure the pH is lowered sufficiently (e.g., to pH 2 with HCl) to induce precipitation.[1]

  • Side Reactions: Undesired side reactions can consume starting materials and generate impurities, making purification difficult and lowering the yield. A potential side reaction is the decarboxylation of itaconic acid at high temperatures.

    • Solution: Maintain a consistent reflux temperature and avoid excessive heating.

  • Purification Losses: Significant amounts of product can be lost during filtration and washing.

    • Solution: Ensure the crude product is thoroughly chilled before filtration to minimize its solubility in the mother liquor. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a substantial amount of the product.

Q2: I am observing a lot of brown, tarry byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble byproducts is often due to the oxidation of the aniline starting material or polymerization of reactants under the reaction conditions.

  • Prevention:

    • Inert Atmosphere: While not always reported in standard procedures, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the 3,5-dichloroaniline.

    • Purified Reagents: Ensure that the 3,5-dichloroaniline and itaconic acid are of high purity. Impurities in the starting materials can often act as catalysts for polymerization or other side reactions.

Q3: The purity of my final product is not satisfactory after recrystallization. What other purification methods can I try?

A3: If standard recrystallization does not yield a product of sufficient purity, consider the following options:

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, acetic acid/water) might provide better selectivity for crystallizing the desired product while leaving impurities in the solution.

  • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.

  • Column Chromatography: For small-scale purifications or to obtain a highly pure analytical sample, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, is likely to be effective.

Q4: How can I confirm the identity and purity of my synthesized 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

A4: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation. The 1H NMR spectrum should show characteristic signals for the aromatic protons, the CH group, and the two CH2 groups of the pyrrolidinone ring.[3][4] The 13C NMR will confirm the number of unique carbon atoms, including the two carbonyl carbons.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the carboxylic acid and the lactam, and C-Cl stretches.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a generalized procedure based on the synthesis of analogous compounds.[1][2][3]

Materials:

  • 3,5-Dichloroaniline

  • Itaconic acid

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of itaconic acid (1.0 eq) and 3,5-dichloroaniline (0.9 eq) in water is heated at reflux for 12-24 hours.[1][3]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solution is then acidified to pH 2 with concentrated HCl to precipitate the product.[1]

  • The mixture is cooled in an ice bath to maximize precipitation.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Reactant Molar Ratio Typical Yield Reference
Itaconic Acid1.066-74%[1][3]
Substituted Aniline0.9 - 1.0

Note: Yields are based on analogous syntheses and may vary.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Itaconic Acid + 3,5-Dichloroaniline in Water reflux Reflux (12-24h) reactants->reflux cool Cool to RT reflux->cool acidify Acidify to pH 2 (HCl) cool->acidify precipitate Precipitation acidify->precipitate filter Filter & Wash with Cold Water precipitate->filter dry Dry Crude Product filter->dry recrystallize Recrystallize dry->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Experimental workflow for the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss increase_time Increase Reaction Time incomplete_rxn->increase_time address with monitor_tlc Monitor with TLC incomplete_rxn->monitor_tlc address with control_temp Control Temperature side_reactions->control_temp address with inert_atm Use Inert Atmosphere side_reactions->inert_atm address with optimize_wash Optimize Washing purification_loss->optimize_wash address with chill_product Thoroughly Chill Product purification_loss->chill_product address with

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

A common and effective method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of the corresponding aniline with itaconic acid.[1][2] Therefore, the most probable synthetic route for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is the reaction of 3,5-dichloroaniline with itaconic acid, typically in a suitable solvent like water and often at elevated temperatures.

Q2: What are the likely impurities and byproducts in the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

The primary impurities are likely to be the unreacted starting materials:

  • 3,5-Dichloroaniline: A common impurity if the reaction does not go to completion.

  • Itaconic Acid: The other starting material that might remain in the crude product.

Other potential byproducts could arise from side reactions of itaconic acid under the reaction conditions.

Q3: What are the recommended methods for purifying the crude product?

The most common and effective purification methods for this class of compounds are:

  • Recrystallization: A primary technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: Particularly useful for removing impurities with different polarities from the target compound. Reversed-phase chromatography on C18-functionalized silica gel is often effective for polar compounds like carboxylic acids.[3]

Q4: How can I assess the purity of my 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

High-Performance Liquid Chromatography (HPLC) is a highly recommended method for accurately determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is a good starting point for method development.[4] Other techniques to assess purity include:

  • Melting Point Analysis: A sharp and well-defined melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify any proton-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used).1. Evaporate some of the solvent to increase the concentration. 2. If using a mixed solvent system, add more of the anti-solvent. 3. Cool the solution to a lower temperature (e.g., in an ice bath).
The compound is too soluble in the chosen solvent.Select a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature.
"Oiling out" (formation of a liquid layer instead of solid crystals) The solution is too concentrated, causing the compound to precipitate above its melting point in the solvent.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly to promote crystal formation.
The presence of impurities is depressing the melting point.Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
Poor recovery of the product The compound has significant solubility in the mother liquor even at low temperatures.1. Ensure the crystallization mixture is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Consider concentrating the mother liquor and performing a second crystallization to recover more product.
Discolored crystals Colored impurities are co-crystallizing with the product.1. Perform a hot filtration to remove any insoluble colored impurities. 2. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration before cooling.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor separation of the product from impurities Inappropriate solvent system (eluent).1. Optimize the mobile phase composition. For reversed-phase chromatography, adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary. 2. Ensure the pH of the aqueous buffer is appropriate to suppress the ionization of the carboxylic acid, which typically improves retention and peak shape on a C18 column.[4]
Column overloading.Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (low retention) The mobile phase is too strong (too high a concentration of the organic solvent in reversed-phase).Decrease the percentage of the organic solvent in the mobile phase.
Product does not elute from the column (high retention) The mobile phase is too weak (too low a concentration of the organic solvent in reversed-phase).Increase the percentage of the organic solvent in the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Dissolution: In an appropriate flask, add the crude 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) and heat the mixture with stirring until the solid is completely dissolved.[1][5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, you can insulate the flask to slow down the cooling process.

  • Cooling: Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Purification by Reversed-Phase Column Chromatography
  • Column Packing: Prepare a slurry of C18-functionalized silica gel in the initial mobile phase (a mixture of an organic solvent like methanol or acetonitrile and an acidic aqueous buffer). Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable strong solvent.

  • Loading: Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A gradient elution, where the concentration of the organic solvent is gradually increased, is often effective for separating compounds with a range of polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor them by a suitable analytical technique (e.g., TLC or HPLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Visualizations

Purification_Workflow crude_product Crude Product (from synthesis) recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product recrystallization->pure_product Crystals impurities Impurities recrystallization->impurities Mother Liquor column_chromatography->pure_product Pure Fractions column_chromatography->impurities Impure Fractions purity_analysis Purity Analysis (HPLC, MP, NMR) pure_product->purity_analysis

Caption: General workflow for the purification of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting_Logic start Purification Attempt check_purity Assess Purity (e.g., HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure successful Purification Successful is_pure->successful Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No recrystallization_issues Recrystallization Issues? (Oiling out, low yield, etc.) troubleshoot->recrystallization_issues chromatography_issues Chromatography Issues? (Poor separation, etc.) troubleshoot->chromatography_issues adjust_recrystallization Adjust Recrystallization (Solvent, cooling rate, etc.) recrystallization_issues->adjust_recrystallization adjust_chromatography Adjust Chromatography (Mobile phase, gradient, etc.) chromatography_issues->adjust_chromatography adjust_recrystallization->start adjust_chromatography->start

Caption: Logical workflow for troubleshooting the purification process.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my DMSO stock of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid into my aqueous assay buffer. What is causing this?

A: This is a common issue for compounds with low aqueous solubility.[1][2] Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, but its ability to keep a compound in solution can dramatically decrease when diluted into an aqueous environment. The carboxylic acid moiety of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be protonated at neutral or acidic pH, reducing its charge and thus its solubility in aqueous media.

Q2: My biological assay results with this compound are inconsistent and show poor dose-response curves. Could this be related to solubility?

A: Yes, poor solubility is a significant contributor to unreliable and variable biological data. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration. This can lead to an underestimation of potency and high variability in your results.[3]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5-1%.[3] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment to assess any effects on cell viability and function. For some sensitive assays, even lower concentrations may be necessary.[1]

Q4: Can I use sonication to help dissolve my compound?

A: Sonication can be a useful technique to break down aggregates and aid in the dissolution of fine precipitates, creating a more uniform suspension.[3][4] However, it may not be sufficient to fully solubilize a compound that is inherently poorly soluble in the aqueous buffer. It is best used in conjunction with other solubilization methods.

Troubleshooting Guides

Issue 1: Visible Precipitation Upon Dilution

If you observe cloudiness, particulates, or a visible precipitate after diluting your DMSO stock into the assay buffer, follow these steps:

Troubleshooting Workflow for Precipitation

G start Precipitation Observed step1 Optimize Dilution Protocol start->step1 step2 Modify Assay Buffer pH step1->step2 Precipitation persists end_node Compound Solubilized step1->end_node Issue Resolved step3 Incorporate Co-solvents step2->step3 Precipitation persists step2->end_node Issue Resolved step4 Test with Surfactants step3->step4 Precipitation persists step3->end_node Issue Resolved step5 Consider Cyclodextrins step4->step5 Precipitation persists step4->end_node Issue Resolved step5->end_node Issue Resolved fail_node Re-evaluate Compound/Assay step5->fail_node Precipitation persists

Caption: A decision tree for systematically addressing compound precipitation in biological assays.

Detailed Steps:

  • Optimize Dilution Protocol : Avoid single, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[3] It is often better to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can aid solubility.[1]

  • Modify Assay Buffer pH : Since the target compound is a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the assay buffer slightly (e.g., from 7.4 to 8.0) can help to deprotonate the carboxylic acid, making it more soluble in aqueous solutions.[5] However, you must first verify that this pH change does not negatively impact your biological assay.

  • Incorporate Co-solvents : If modifying the dilution protocol and pH is not sufficient, consider adding a low percentage of a water-miscible organic co-solvent to your assay buffer.[5]

    Co-solventTypical Starting ConcentrationMaximum Tolerated (Cell-based)
    Ethanol1-2%~5%
    Propylene Glycol1-5%~10%
    Polyethylene Glycol (PEG) 4001-5%~10%

    Note: Always perform vehicle control experiments to ensure the co-solvent does not affect the assay.

  • Test with Surfactants : Non-ionic surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[5] These are more commonly used in biochemical rather than cell-based assays, as they can disrupt cell membranes at higher concentrations.

    SurfactantTypical Concentration for Biochemical Assays
    Tween® 200.01 - 0.05%
    Triton™ X-1000.01 - 0.05%
  • Consider Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5][6] They are generally well-tolerated in cell-based assays.

    CyclodextrinTypical Concentration Range
    β-Cyclodextrin1-10 mM
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-20 mM
Issue 2: Inconsistent Biological Activity

If your results are variable or the compound appears less potent than expected, it is likely due to incomplete solubilization.

Troubleshooting Workflow for Inconsistent Activity

G start Inconsistent Results step1 Visually Inspect for Precipitation start->step1 step2 Lower Test Concentration step1->step2 No visible precipitate step3 Implement Solubilization Strategy (from Issue 1) step1->step3 Precipitate observed step2->step3 Inconsistency persists end_node Consistent Results Obtained step2->end_node Results now consistent step4 Determine Kinetic Solubility step3->step4 Inconsistency persists step3->end_node Results now consistent step4->end_node Solubility limit defined fail_node Compound may be unstable or inherently inactive step4->fail_node Solubility below active range

Caption: A logical workflow for troubleshooting inconsistent biological assay data potentially caused by poor solubility.

Detailed Steps:

  • Visually Inspect for Precipitation : Before and after adding the compound to your assay plate, carefully inspect the wells for any signs of precipitation. This can sometimes be subtle.

  • Lower the Final Compound Concentration : Test a lower concentration range. It is possible that your current highest concentration exceeds the compound's maximum aqueous solubility.

  • Implement a Solubilization Strategy : If lowering the concentration is not an option or does not resolve the issue, systematically apply the solubilization strategies outlined in the "Visible Precipitation Upon Dilution" section.

  • Determine Kinetic Solubility : To understand the solubility limits of your compound in your specific assay buffer, perform a kinetic solubility assay. This will provide a quantitative measure of the maximum concentration your compound can achieve under your experimental conditions.

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Prepare a 10 mM stock solution of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in 100% DMSO.

  • In a clear microplate, add your assay buffer.

  • Add a small volume of the DMSO stock to the buffer to achieve your final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 1%).

  • Mix well.

  • Incubate at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation against a dark background. You can also measure the absorbance at 600 nm; an increase indicates scattering due to precipitation.

Protocol 2: pH-Dependent Solubility Enhancement
  • Prepare several batches of your assay buffer, adjusting the pH in small increments (e.g., pH 7.2, 7.6, 8.0).

  • For each pH-adjusted buffer, perform the Basic Solubility Assessment protocol.

  • Determine the lowest pH at which the compound remains in solution at your desired concentration.

  • Validate that this pH does not adversely affect your assay performance by running appropriate controls.

Protocol 3: Co-solvent and Excipient Screening
  • Prepare stock solutions of various solubilizing agents (co-solvents, surfactants, cyclodextrins) at a high concentration in your assay buffer.

  • Create a matrix of conditions in a microplate. Each well should contain the assay buffer with a specific concentration of a solubilizing agent.

  • Add the DMSO stock of your compound to each well.

  • Incubate and assess for precipitation as described in the Basic Solubility Assessment protocol.

  • Identify the agent and concentration that effectively solubilizes the compound.

  • Perform vehicle control experiments with the identified solubilizing agent to ensure it does not interfere with your biological assay.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges associated with 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and obtain more accurate and reproducible data in their biological assays.

References

Preventing degradation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and what are its primary uses?

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that contains a dichlorophenyl group attached to a pyroglutamic acid (5-oxopyrrolidine-3-carboxylic acid) scaffold. Derivatives of this core structure have been investigated for their potential as antimicrobial and anticancer agents.[1]

Q2: What are the main causes of degradation for this compound during storage?

Based on its chemical structure, which includes a lactam (a cyclic amide) and a carboxylic acid, the primary degradation pathways are anticipated to be:

  • Hydrolysis: The lactam ring is susceptible to cleavage by water, especially under acidic or basic conditions, which would open the ring to form an amino acid derivative.[2][3][4][5]

  • Decarboxylation: While less common for this specific structure compared to β-keto acids, the carboxylic acid group could potentially be lost as carbon dioxide under certain conditions, such as high heat.[6][7][8]

  • Oxidation: The molecule could be susceptible to oxidation, particularly if exposed to air and light over extended periods.

  • Photodegradation: Aromatic compounds can be sensitive to light, which may induce degradation.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

Q3: What are the recommended storage conditions for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is a common recommendation for similar compounds to minimize the rate of chemical degradation.[9]

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep the container tightly sealed to protect from moisture, which can promote hydrolysis.

Q4: How can I tell if my sample of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has degraded?

Degradation can be indicated by:

  • Physical changes: A change in color or the appearance of clumping in the solid material.

  • Changes in solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Analytical testing: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Q5: What are the likely degradation products?

The primary degradation products would likely result from hydrolysis of the lactam ring, leading to the formation of 4-amino-3-(carboxy)-4-(3,5-dichlorophenyl)butanoic acid. Decarboxylation would result in 1-(3,5-dichlorophenyl)pyrrolidin-5-one.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a stored sample. Degradation of the compound.Review storage conditions (temperature, light, moisture). Perform forced degradation studies to identify potential degradants. Re-purify the material if necessary.
Compound has changed color (e.g., yellowing). Oxidation or photodegradation.Ensure the compound is stored under an inert atmosphere and protected from light.
Difficulty dissolving the compound. Formation of less soluble degradation products or polymerization.Confirm the identity and purity of the compound using analytical techniques. If degradation is confirmed, a fresh sample should be used.
Inconsistent experimental results using a stored batch. Degradation leading to lower potency or the presence of interfering substances.Re-qualify the material by analyzing its purity. Use a fresh, validated batch for critical experiments.

Predicted Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid based on its chemical structure.

DegradationPathways cluster_main 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid cluster_hydrolysis Hydrolysis Product cluster_decarboxylation Decarboxylation Product A 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid B 4-amino-3-(carboxy)-4-(3,5-dichlorophenyl)butanoic acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 1-(3,5-Dichlorophenyl)pyrrolidin-5-one A->C Decarboxylation (Heat, Δ)

Caption: Predicted degradation pathways of the target compound.

Experimental Protocols

To assess the stability of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

ForcedDegradationWorkflow Start Start: Pure Compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze Stressed Samples by HPLC-UV/MS Stress->Analysis Data Identify and Quantify Degradants Analysis->Data Report Report Stability Profile Data->Report End End Report->End

Caption: Workflow for a forced degradation study.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) can be used for identification of unknown peaks.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Studies

Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for a specified time. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.

For all studies, a control sample (un-stressed) should be analyzed alongside the stressed samples.

Data Presentation

The results of a stability study should be summarized in a table to allow for easy comparison. The following is a template for presenting such data.

Table 1: Example Stability Data Summary for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Condition Time (hours) Assay of Parent Compound (%) Total Impurities (%) Major Degradant 1 (%) Major Degradant 2 (%)
Control 0100.0<0.1NDND
1N HCl, 60°C 295.24.84.5 (Hydrolysis Product)ND
885.114.914.2 (Hydrolysis Product)0.7
1N NaOH, 60°C 290.59.59.1 (Hydrolysis Product)0.4
870.329.728.5 (Hydrolysis Product)1.2
3% H₂O₂, RT 2499.50.50.30.2
80°C (Solid) 2499.80.2NDND
UV Light (Solid) 2499.10.90.60.3

ND: Not Detected RT: Room Temperature

This technical support guide provides a framework for understanding and mitigating the degradation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Researchers should adapt these general protocols to their specific needs and instrumentation.

References

Optimizing reaction conditions for the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of the synthesis: the formation of the pyrrolidinone ring and the subsequent esterification.

Problem 1: Low Yield of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

The initial step of the synthesis involves the reaction of 3,5-dichloroaniline with itaconic acid. Low yields in this step can be frustrating. Below is a table of potential causes and solutions.

Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. Refluxing in water is a common method.[1] - Ensure efficient mixing.
Poor Solubility of Reactants - While water is a common solvent, consider using a co-solvent to improve solubility. - Ensure the itaconic acid has fully dissolved before or during the reaction.
Side Reactions - Polymerization of itaconic acid can be a competing reaction. Ensure the temperature is not excessively high.[2] - The formation of other isomers is possible. Analyze the crude product by NMR to identify byproducts.
Difficult Product Isolation - The product is a carboxylic acid and may be soluble in basic aqueous solutions. Acidify the solution to a pH of around 5 to precipitate the product.[1] - If the product remains in solution, extraction with an appropriate organic solvent may be necessary after acidification.
Problem 2: Inefficient Esterification of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

The second stage is the esterification of the carboxylic acid. This reaction can be sluggish due to steric hindrance or catalyst issues.

Potential CauseSuggested Solution
Ineffective Catalyst - For simple alcohol esters (e.g., methyl or ethyl), a strong acid catalyst like sulfuric acid in the corresponding alcohol as solvent is effective.[1][3][4] - For more complex or acid-sensitive alcohols, consider using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5][6]
Presence of Water - Ensure all reagents and glassware are dry, especially when using acid catalysts or coupling agents, as water can inhibit the reaction.
Steric Hindrance - If using a bulky alcohol, the reaction may require longer times, higher temperatures, or a more potent esterification method like the Yamaguchi esterification.[6]
Reagent Degradation - Ensure coupling agents like DCC or EDC are fresh, as they can degrade upon storage.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its esters?

A1: The synthesis is typically a two-step process. First, 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is prepared by the reaction of 3,5-dichloroaniline with itaconic acid, often by refluxing in water.[1] The resulting carboxylic acid is then esterified using an appropriate alcohol and a catalyst, such as sulfuric acid, or by using a coupling agent.[3][4]

Q2: What are the recommended conditions for the initial cyclization reaction?

A2: A common method is to reflux a mixture of the aniline derivative and itaconic acid in water for several hours.[1] The product often precipitates upon cooling or after acidification of the reaction mixture.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot corresponding to the starting carboxylic acid should diminish and a new spot for the ester product should appear. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots.

Q4: I am observing a significant amount of an N-acylurea byproduct in my Steglich esterification. How can I minimize this?

A4: The formation of N-acylurea is a known side reaction in DCC-mediated esterifications, especially when the desired reaction is slow.[6] To minimize this, ensure you are using a sufficient amount of a nucleophilic catalyst like DMAP (0.1-0.3 equivalents).[6] Running the reaction at a lower temperature (0 °C to room temperature) can also help.[6] Alternatively, using a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct can be removed with an aqueous wash.[6]

Q5: Are there alternative methods for synthesizing the pyrrolidine ring?

A5: Yes, there are numerous methods for pyrrolidine synthesis, including 1,3-dipolar cycloadditions and asymmetric "clip-cycle" synthesis.[7][8] However, for this specific target molecule, the reaction of an aniline with itaconic acid is a direct and commonly used approach.[1][9]

Data Presentation

The following tables present hypothetical data for optimizing the reaction conditions for both synthetic steps.

Table 1: Optimization of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water80865
2Water100 (Reflux)885
3Water100 (Reflux)1292
4Water:Ethanol (1:1)85 (Reflux)1288

Table 2: Optimization of Methyl 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylate Synthesis

EntryMethodAlcohol (Equivalents)Catalyst (Equivalents)Time (h)Yield (%)
1Fischer EsterificationMethanol (solvent)H₂SO₄ (catalytic)2090
2Steglich EsterificationMethanol (1.5)DCC (1.2), DMAP (0.1)1285
3SOCl₂ then MethanolMethanol (solvent)SOCl₂ (1.1)695
4TMS-CHN₂Methanol (catalytic)TMS-CHN₂ (1.2)192

Experimental Protocols

Protocol 1: Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol is adapted from similar syntheses of N-aryl-5-oxopyrrolidine-3-carboxylic acids.[1]

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1 equivalent), itaconic acid (1.5 equivalents), and water (to make a ~2 M solution with respect to the aniline).

  • Heat the mixture to reflux with vigorous stirring for 12 hours.

  • After 12 hours, add 5% hydrochloric acid to the mixture and stir for an additional 5 minutes.[1]

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by dissolving it in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate to pH 5 with hydrochloric acid.[1]

  • Collect the purified product by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of Methyl 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylate (Fischer Esterification)

This protocol is a standard procedure for Fischer esterification.[1][3][4]

  • To a round-bottom flask, add 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) and methanol (as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops for a 0.03 mol scale reaction).[1]

  • Heat the mixture to reflux for 20 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_step1 Step 1: Pyrrolidinone Formation cluster_step2 Step 2: Esterification reactants1 3,5-Dichloroaniline + Itaconic Acid reaction1 Reflux in Water reactants1->reaction1 workup1 Acidification & Filtration reaction1->workup1 product1 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid workup1->product1 reactants2 Pyrrolidinone Carboxylic Acid + Alcohol product1->reactants2 Intermediate Product reaction2 Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) reactants2->reaction2 workup2 Neutralization, Extraction & Purification reaction2->workup2 product2 Target Ester Product workup2->product2

Caption: General experimental workflow for the two-step synthesis.

troubleshooting_guide start Low Yield or Reaction Failure step_check Which step is problematic? start->step_check step1_issues Step 1: Pyrrolidinone Formation step_check->step1_issues Step 1 step2_issues Step 2: Esterification step_check->step2_issues Step 2 step1_cause Check: - Reaction Time/Temp - Solubility - pH at Isolation step1_issues->step1_cause Potential Causes step2_cause Check: - Catalyst Activity - Anhydrous Conditions - Steric Hindrance step2_issues->step2_cause Potential Causes step1_solution Solutions: - Increase Time/Temp - Use Co-solvent - Adjust pH to ~5 step1_cause->step1_solution Corrective Actions step2_solution Solutions: - Use Fresh/Alternative Catalyst - Dry Reagents/Glassware - Change Esterification Method step2_cause->step2_solution Corrective Actions

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Optimize reaction conditions: Increase the reflux time and ensure the reaction mixture reaches the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials: Impurities in the 3,5-dichloroaniline or itaconic acid can inhibit the reaction.Verify starting material purity: Use freshly purified starting materials. The purity of commercial reagents should be checked by melting point or spectroscopic methods.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to a lower yield of the desired product.Check molar ratios: Ensure the correct stoichiometry between 3,5-dichloroaniline and itaconic acid is used, as specified in the protocol.
Product is an insoluble oil or gum Presence of unreacted starting materials or side products: This can prevent the crystallization of the desired product.Purification: Attempt to purify the crude product by column chromatography before crystallization. Washing the crude product with a suitable solvent can also help remove some impurities.
Residual solvent: Trapped solvent can inhibit crystallization.Thorough drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Product is discolored (e.g., brown or yellow) Oxidation of the aniline starting material: Anilines are prone to oxidation, which can lead to colored impurities.Use purified aniline: Use freshly distilled or recrystallized 3,5-dichloroaniline. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
Decomposition at high temperatures: Prolonged heating at high temperatures can cause decomposition of the product or starting materials.Optimize heating: Avoid excessive heating and monitor the reaction temperature closely.
Presence of multiple spots on TLC after reaction Formation of side products: Several side reactions can occur, leading to a mixture of products.Identify and separate: Characterize the major spots by spectroscopic methods (e.g., NMR, MS) to identify the main product and byproducts. Use column chromatography to separate the desired product.
Unexpected peaks in NMR or Mass Spectrum Incomplete cyclization: The open-chain intermediate may be present as an impurity.Prolong reaction time: Ensure the reaction is heated for a sufficient duration to promote complete cyclization.
Formation of a diester: If an alcohol is used as a solvent and the reaction is run under acidic conditions, esterification of itaconic acid might compete with the desired reaction.Use an appropriate solvent: Water is a common solvent for this reaction. If an alcohol is necessary, consider its potential for side reactions.
Decarboxylation: Although less common for this specific structure, decarboxylation of the product could occur under harsh conditions.[1][2]Moderate reaction conditions: Avoid excessively high temperatures or prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The synthesis typically proceeds through a Michael addition of the amine group of 3,5-dichloroaniline to the double bond of itaconic acid, followed by an intramolecular cyclization via amide formation to yield the 5-oxopyrrolidine ring.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are the purity of the starting materials, the molar ratio of the reactants, the reaction temperature, and the reaction time. Careful control of these parameters is essential for achieving a high yield and purity of the final product.

Q3: What are the expected spectroscopic signatures for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

A3: In the ¹H NMR spectrum, one would expect to see signals for the aromatic protons of the dichlorophenyl ring, as well as signals for the protons of the pyrrolidine ring, including the CH₂ and CH groups. The carboxylic acid proton will appear as a broad singlet. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the amide and the carboxylic acid, as well as for the aromatic and aliphatic carbons. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Q4: How can I purify the crude product?

A4: The most common method for purification is recrystallization from a suitable solvent, such as water or an alcohol/water mixture.[3] If the product is highly impure, column chromatography on silica gel may be necessary prior to recrystallization.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. 3,5-dichloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Itaconic acid is an irritant, and contact with skin and eyes should be avoided.

Experimental Protocol

The following is a general experimental protocol for the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, based on similar reported procedures.[3][4]

Materials:

  • 3,5-Dichloroaniline

  • Itaconic acid

  • Water

  • Hydrochloric acid (optional, for pH adjustment)

  • Sodium hydroxide (optional, for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in water.

  • Add 3,5-dichloroaniline to the solution. The typical molar ratio of aniline to itaconic acid is approximately 1:1.1 to 1:1.2.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If the product does not precipitate, adjust the pH of the solution. The product is a carboxylic acid and will be less soluble at a lower pH.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water).

Visualizations

Synthesis_Pathway Start Starting Materials Reactants 3,5-Dichloroaniline + Itaconic Acid Start->Reactants Intermediate Open-chain Intermediate (Michael Adduct) Reactants->Intermediate Michael Addition Product 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Intermediate->Product Intramolecular Cyclization

Caption: Main synthetic pathway for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Side_Reactions MainReaction 3,5-Dichloroaniline + Itaconic Acid DesiredProduct Target Product MainReaction->DesiredProduct Main Reaction SideProduct1 Incomplete Cyclization (Open-chain adduct) MainReaction->SideProduct1 Side Reaction SideProduct2 Polymerization of Starting Materials MainReaction->SideProduct2 Side Reaction SideProduct3 Formation of Diester (if alcohol solvent is used) MainReaction->SideProduct3 Side Reaction SideProduct4 Decarboxylation Product (under harsh conditions) DesiredProduct->SideProduct4 Potential Decomposition

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction (Time, Temp, Stoichiometry) CheckYield->OptimizeConditions Yes PurifyMaterials Check/Purify Starting Materials CheckYield->PurifyMaterials Yes Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes End Pure Product CheckPurity->End No OptimizeConditions->Start PurifyMaterials->Start Recrystallize->CheckPurity ColumnChromatography Column Chromatography Recrystallize->ColumnChromatography If still impure ColumnChromatography->Recrystallize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Interpretation of complex NMR spectra of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. The complex substitution pattern and inherent chirality of these molecules often lead to challenging NMR spectra. This guide offers practical solutions and detailed protocols to aid in accurate spectral interpretation and structural elucidation.

Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in a question-and-answer format.

Question 1: Why do the methylene protons (CH₂) on the pyrrolidine ring show such complex and overlapping signals in the ¹H NMR spectrum?

Answer: The complexity arises primarily from two factors:

  • Diastereotopicity: The carboxylic acid group at the C3 position creates a chiral center.[1] This makes the adjacent methylene protons at C2 and C4 chemically non-equivalent.[1][2] These protons are termed "diastereotopic" and will have different chemical shifts, leading to more complex splitting patterns than simple triplets or quartets.[1][3]

  • Complex Spin Systems: The protons on the five-membered pyrrolidine ring (H3, H4a, H4b, H2a, H2b) are all coupled to each other, creating a complex, often second-order, spin system.[4] The coupling constants (J-values) are highly dependent on the conformation of the flexible five-membered ring, further complicating the multiplets.[5]

Question 2: The signals in the 2.5-4.0 ppm region of my ¹H NMR spectrum are severely crowded. How can I resolve and assign these peaks?

Answer: Severe signal overlap is a common challenge with these molecules. The most effective method for resolving these signals is to use two-dimensional (2D) NMR experiments.[6][7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful technique for this issue. It spreads the proton signals out according to the chemical shifts of the carbons they are attached to.[6][8] Since carbon chemical shifts have a much wider range, overlapping proton signals can be clearly resolved.[9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[9] It helps in tracing the connectivity of protons within the pyrrolidine ring, allowing you to "walk" from one proton to its neighbor.[10]

  • TOCSY (Total Correlation Spectroscopy): This experiment is even more powerful than COSY as it can reveal correlations between all protons within a single spin system, not just direct neighbors.[6][8]

Question 3: What is the expected splitting pattern for the aromatic protons on the 3,5-dichlorophenyl ring?

Answer: The 3,5-dichlorophenyl group has a plane of symmetry. This results in two chemically equivalent protons at the C2 and C6 positions and one unique proton at the C4 position. You should expect to see:

  • A doublet for the H2/H6 protons.

  • A triplet for the H4 proton. The coupling between these protons is a meta-coupling, which is typically small (around 2-3 Hz).

Question 4: Some of the peaks in my spectrum are very broad. What are the common causes and solutions?

Answer: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and broadened lines.[11][12] Diluting the sample may help.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[11] Ensure glassware is clean and solvents are pure.

  • Chemical Exchange or Conformational Dynamics: If the molecule is undergoing exchange between different conformations on the NMR timescale, it can lead to broad peaks.[12] Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these signals.

Question 5: I am working with a hydrazide derivative and see two sets of signals for some protons. Why is this?

Answer: The presence of two sets of signals for a single compound often indicates the presence of conformational isomers, or rotamers.[12][13] In the case of hydrazide derivatives, restricted rotation around the amide (C-N) bond is common.[13] This can result in stable Z and E isomers that interconvert slowly on the NMR timescale, leading to a doubling of some NMR signals.[13] Running the experiment at an elevated temperature may cause these signals to coalesce into a single, averaged peak.[12]

Reference NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the core structure of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, based on literature data.[13] Note that exact shifts can vary depending on the specific derivative and solvent used.

Table 1: Typical ¹H NMR Data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylate Core

Proton AssignmentChemical Shift (δ) ppm (in DMSO-d₆)Multiplicity
CH₂CO (H4)2.59–2.71m
CH (H3)3.41–3.49m
NCH₂ (H2)3.81–3.87m
Aromatic H7.27s
Aromatic H7.49s
OH (of phenol)9.61s

Data adapted from the methyl ester derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[13]

Table 2: Typical ¹³C NMR Data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylate Core

Carbon AssignmentChemical Shift (δ) ppm (in DMSO-d₆)
CH₂CO (C4)33.56
CH (C3)35.98
NCH₂ (C2)50.70
Aromatic C122.38, 122.49, 126.81, 128.13, 128.34, 148.52
C=O (amide)172.04
C=O (ester)173.10

Data adapted from the methyl ester derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[13]

Experimental Protocols

1. Standard NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[11]

  • Amount: For a standard ¹H NMR spectrum, use 5-25 mg of your compound. For a ¹³C NMR spectrum, 50-100 mg is recommended for faster acquisition.[11]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).[11][14] The choice of solvent can sometimes help resolve overlapping peaks.[12]

  • Dissolution: It is best to first dissolve the sample in a small vial before transferring it to the NMR tube with a glass pipette.[11] This ensures complete dissolution and homogeneity.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.[14] In modern spectrometers, the solvent peak is often used for referencing, and TMS is not required.[15]

2. Protocol for 2D HSQC Experiment to Resolve Signal Overlap

This protocol provides typical parameters for acquiring a gradient-edited, sensitivity-enhanced ¹H-¹³C HSQC spectrum on a 600 MHz spectrometer.[6]

  • Pulse Program: Use a standard pulse program like hsqcedetgpsisp2.2 or an equivalent.[6]

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent.

  • Spectral Width:

    • F2 (¹H): ~10-12 ppm

    • F1 (¹³C): ~160 ppm

  • Acquired Points: 2048 (t₂) x 256 (t₁)

  • Number of Scans (ns): 8 to 32, depending on sample concentration.

  • Relaxation Delay (d1): 1.5 - 2.0 seconds.[6]

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

Visual Guides

Diagram 1: Troubleshooting Workflow for Complex NMR Spectra

G start Start: Complex Spectrum acq_1d Acquire 1D ¹H Spectrum start->acq_1d check_overlap Severe Signal Overlap? acq_1d->check_overlap acq_2d Acquire 2D NMR (HSQC, COSY) check_overlap->acq_2d Yes assign_1d Assign Peaks & Analyze Couplings check_overlap->assign_1d No assign_2d Assign Cross-Peaks & Resolve Overlap acq_2d->assign_2d elucidate Elucidate Structure assign_2d->elucidate assign_1d->elucidate G cluster_0 Pyrrolidine Ring System mol H3 H3 (Chiral Center) H4_diast H4a, H4b (Diastereotopic Pair) H3->H4_diast J-Coupling H2_diast H2a, H2b (Diastereotopic Pair) H3->H2_diast J-Coupling

References

Crystallization techniques for obtaining high-quality crystals of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The choice of solvent is arguably the most critical factor. An ideal solvent should dissolve the compound when hot but have low solubility for it when cold. Given the compound's dichlorophenyl group and carboxylic acid moiety, a systematic screening of solvents with varying polarities is recommended.

Q2: My compound is not crystallizing at all. What should I do?

A2: If no crystals form, your solution may not be sufficiently supersaturated. Here are a few steps to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.

  • Add a seed crystal: If available, a seed crystal of your compound can act as a template for crystal growth.

  • Reduce the solvent volume: Slow evaporation of the solvent will increase the concentration of the compound.

  • Cool the solution to a lower temperature: Using an ice bath or refrigerator can further decrease solubility and promote crystallization.

Q3: What does it mean if my compound "oils out"?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution or when there are significant impurities. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q4: My crystals formed too quickly. Is this a problem?

A4: Yes, rapid crystallization can trap impurities within the crystal lattice, which compromises the purity of your crystals. To slow down crystallization, you can use a larger volume of solvent or insulate the flask to ensure a slower cooling rate.

Q5: How can I improve the yield of my recrystallized product?

A5: A low yield may result from using too much solvent, leading to a significant amount of the compound remaining in the mother liquor. If the mother liquor is still available, you can concentrate it by evaporation to recover more of your compound. Also, ensure that the solution is cooled sufficiently for an adequate amount of time to allow for complete crystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystal Formation Solution is not supersaturated.1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal. 3. Slowly evaporate some of the solvent. 4. Cool the solution to a lower temperature.
"Oiling Out" Compound's melting point is lower than the solution temperature. / High concentration of impurities.1. Reheat to dissolve the oil, add more solvent, and cool slowly. 2. Try a solvent with a lower boiling point. 3. Further, purify the compound before crystallization (e.g., by column chromatography).
Poor Crystal Quality Nucleation rate is too high. / Presence of impurities. / Rapid cooling or evaporation.1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has high purity. 3. Try a different solvent or a solvent mixture.
Low Yield Too much solvent was used. / Crystals were filtered before crystallization was complete.1. Concentrate the mother liquor to recover more compound. 2. Ensure the solution is cooled sufficiently and for an adequate amount of time.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol aims to identify a suitable solvent or solvent system for the crystallization of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Methodology:

  • Place approximately 10-20 mg of the compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent needed.

  • A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • For two-solvent systems, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently heat the solution until it becomes clear again.

  • Allow the promising solutions to cool slowly to room temperature and then in a refrigerator or ice bath to observe crystal formation.

Estimated Solubility Data (Qualitative):

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
HexaneNon-polarLowLow
TolueneNon-polarLowModerate
Ethyl AcetateIntermediateModerateHigh
AcetoneIntermediateModerateHigh
EthanolPolarModerateHigh
MethanolPolarHighVery High
WaterVery PolarVery LowVery Low

Disclaimer: The solubility data presented here are estimations based on chemical principles. Experimental verification is crucial for optimal results.

Protocol 2: Single Solvent Recrystallization by Slow Cooling

Methodology:

  • Dissolve the crude 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in a minimal amount of a suitable hot solvent (identified from the solvent screening).

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cover the flask and allow the solution to cool slowly to room temperature. To slow down the cooling process, the flask can be placed in an insulated container.

  • Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.

Protocol 3: Two-Solvent Recrystallization by Vapor Diffusion

Methodology:

  • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).

  • Add a "poor" solvent to the bottom of the larger container, ensuring the level of the poor solvent is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation compound Crude Compound solvent_screening Solvent Screening compound->solvent_screening Select Solvent dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration slow_cooling Slow Cooling dissolution->slow_cooling No impurities hot_filtration->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation filtration Vacuum Filtration crystal_formation->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals High-Quality Crystals drying->pure_crystals

Caption: Experimental workflow for single solvent recrystallization.

troubleshooting_logic cluster_success Success cluster_issues Troubleshooting cluster_solutions Solutions start Crystallization Attempt outcome Observe Outcome start->outcome good_crystals High-Quality Crystals Obtained outcome->good_crystals Success no_crystals No Crystals outcome->no_crystals No Formation oiling_out Oiling Out outcome->oiling_out Liquid Separation poor_quality Poor Quality Crystals outcome->poor_quality Impure/Small Crystals low_yield Low Yield outcome->low_yield Low Recovery sol_no_cryst Induce Nucleation (Scratch, Seed) Concentrate Solution no_crystals->sol_no_cryst sol_oil Reheat, Add Solvent, Cool Slower oiling_out->sol_oil sol_poor Use More Solvent, Cool Slower, Change Solvent poor_quality->sol_poor sol_yield Concentrate Mother Liquor low_yield->sol_yield

Enhancing the stability of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo stability of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo studies with 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Issue 1: Poor or Inconsistent Bioavailability in Animal Studies

  • Question: We are observing low and variable oral bioavailability of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in our rodent model. What are the potential causes and how can we troubleshoot this?

  • Answer: Poor and inconsistent bioavailability of carboxylic acid-containing compounds is a common challenge. The primary suspects are poor solubility, chemical instability in the gastrointestinal (GI) tract, and rapid first-pass metabolism.

    Troubleshooting Steps:

    • Characterize Physicochemical Properties:

      • Solubility: Determine the aqueous solubility of the compound at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the GI tract. The carboxylic acid moiety suggests that solubility will be pH-dependent.[1]

      • LogP/LogD: Measure the lipophilicity of the compound. While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor aqueous solubility.[2]

    • Assess Chemical Stability:

      • In Vitro GI Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) to assess for degradation. The lactam ring in the pyrrolidone structure could be susceptible to hydrolysis under acidic or basic conditions.

      • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

    • Investigate Metabolic Stability:

      • In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[3][4] This will provide an estimate of its susceptibility to first-pass metabolism. Carboxylic acids can undergo glucuronidation, which may lead to the formation of reactive metabolites.[5][6][7]

    • Formulation Optimization:

      • pH Adjustment/Buffering: For oral formulations, consider using buffering agents to maintain a pH where the compound is most soluble and stable.[8]

      • Solubilization Techniques: Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility.[1]

      • Salt Formation: Investigate the formation of different salt forms of the carboxylic acid to improve solubility and dissolution rate.[1]

      • Advanced Drug Delivery Systems: For persistent stability issues, consider lipid-based formulations, nanoparticles, or solid dispersions.[9]

Issue 2: High Intrinsic Clearance Observed in In Vitro Metabolism Assays

  • Question: Our in vitro studies with liver microsomes show that 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has a high intrinsic clearance. What are the likely metabolic pathways and how can we mitigate this for in vivo studies?

  • Answer: High intrinsic clearance suggests rapid metabolism, which is a major hurdle for achieving therapeutic concentrations in vivo. For a compound with a carboxylic acid and a pyrrolidine ring, several metabolic pathways are possible.

    Potential Metabolic Pathways:

    • Glucuronidation: The carboxylic acid moiety is a primary site for conjugation with glucuronic acid, a common and often rapid metabolic pathway.[5] Acyl glucuronides can be reactive and may lead to toxicity.[3][6]

    • Oxidation: The pyrrolidine ring can be a target for oxidation by cytochrome P450 (CYP) enzymes.[10]

    • CoA Conjugation: The carboxylic acid can be activated to a reactive acyl-CoA thioester.[6][7]

    Mitigation Strategies:

    • Prodrug Approach:

      • Mask the carboxylic acid group by creating an ester prodrug. This will block glucuronidation and can improve membrane permeability. The ester should be designed to be cleaved by endogenous esterases to release the active parent compound in vivo.

      • An amide prodrug could also be considered, though these are generally more stable than esters.

    • Structural Modification (Lead Optimization):

      • If feasible within the drug discovery program, consider synthesizing analogs with modifications that block the primary sites of metabolism. For example, introducing steric hindrance near the carboxylic acid could slow down glucuronidation.

      • Replacing the carboxylic acid with a bioisostere, such as a tetrazole, could improve the metabolic profile while retaining the necessary acidic functionality for target binding.[2]

    • Co-administration with Metabolic Inhibitors (for research purposes):

      • In preclinical studies, co-administering a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a UGT inhibitor can help to confirm the major metabolic pathways and assess the in vivo efficacy of the compound when metabolism is reduced. Note: This is a research tool and not a clinical strategy.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely degradation pathways for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in an aqueous formulation?

    • A1: The primary concerns for chemical degradation in an aqueous environment are hydrolysis of the lactam (amide bond) in the 5-oxopyrrolidine ring, particularly at pH extremes, and potential decarboxylation under certain conditions. The dichlorophenyl ring is generally stable but could be susceptible to photodecomposition. Forced degradation studies are recommended to definitively identify these pathways.

  • Q2: Which analytical techniques are best suited for stability testing of this compound?

    • A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[11] This method should be able to separate the parent compound from any potential degradants. Mass spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products or metabolites.[3]

  • Q3: How can I assess the potential for reactive metabolite formation from the carboxylic acid group?

    • A3: In vitro assays can be used to investigate this. The formation of acyl glucuronides can be monitored in incubations with liver microsomes fortified with UDPGA. The reactivity of these metabolites can be indirectly assessed by measuring their rate of acyl migration.[3][6] The formation of acyl-CoA conjugates can be assessed in incubations with hepatocytes.[6]

  • Q4: Are there any known liabilities associated with the pyrrolidine ring?

    • A4: The pyrrolidine moiety can sometimes be bio-activated to form reactive iminium ions and aminoaldehydes, which have potential genotoxicity.[12] While not always the case, it is a possibility to be aware of and may warrant specific toxicity screening if other signs of toxicity are observed.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

pHSolubility (µg/mL)
1.215
4.550
6.8250
7.4400

This table illustrates the expected trend of increasing solubility with increasing pH for a carboxylic acid-containing compound. Actual experimental data is required.

Table 2: Example In Vitro Metabolic Stability Data

Test SystemHalf-life (min)Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes1592.4
Rat Liver Microsomes10138.6

This table presents example data that would indicate high metabolic clearance. Actual experimental data is necessary for accurate assessment.

Experimental Protocols

Protocol 1: Determination of In Vitro Metabolic Stability using Liver Microsomes

  • Objective: To determine the rate of metabolism of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid upon incubation with liver microsomes.

  • Materials:

    • 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (test compound)

    • Pooled liver microsomes (human, rat, etc.)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Positive control compound with known metabolic rate (e.g., verapamil)

    • Acetonitrile or other suitable organic solvent for quenching

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound or positive control. Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Problem Poor In Vivo Stability/Bioavailability Solubility Solubility Profiling (pH) Problem->Solubility Chem_Stability Chemical Stability (Simulated GI Fluids) Problem->Chem_Stability Met_Stability Metabolic Stability (Microsomes/Hepatocytes) Problem->Met_Stability Formulation Formulation Optimization Solubility->Formulation Chem_Stability->Formulation Prodrug Prodrug Strategy Met_Stability->Prodrug SAR Structural Modification Met_Stability->SAR

Caption: Troubleshooting workflow for poor in vivo stability.

degradation_pathway cluster_degradation Chemical Degradation cluster_metabolism Metabolic Pathways Parent 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine- 3-carboxylic acid Hydrolysis Ring-Opened Amide-Acid Parent->Hydrolysis Hydrolysis (pH extremes) Glucuronide Acyl Glucuronide Parent->Glucuronide UGT Enzymes Oxidation Oxidized Pyrrolidine Parent->Oxidation CYP450 Enzymes CoA_ester Acyl-CoA Thioester Parent->CoA_ester Acyl-CoA Synthetase

Caption: Potential degradation and metabolic pathways.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential: 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives versus Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel antifungal agents with improved efficacy, particularly against resistant strains, is a perpetual challenge. This guide provides a comparative overview of the antifungal activity of derivatives of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against the widely used azole antifungal, fluconazole. The data presented is based on available scientific literature and aims to offer an objective comparison to inform future research and development.

It is crucial to note that the parent compound, 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been reported to exhibit no significant antifungal activity, with a Minimum Inhibitory Concentration (MIC) greater than 128 µg/mL. However, synthetic modification of this scaffold has yielded derivatives with notable antifungal properties. This comparison will, therefore, focus on the activity of these more potent derivatives.

Comparative Antifungal Activity: A Quantitative Look

The following table summarizes the in vitro antifungal activity of a promising derivative of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and fluconazole against key fungal pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Fungal SpeciesTest CompoundMIC (µg/mL)
Candida auris (multidrug-resistant)Hydrazone derivative of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with a 5-nitrothien-2-yl moiety16
Candida albicans Fluconazole0.25 - 4
Aspergillus fumigatus (azole-resistant)5-Fluorobenzimidazole derivative of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acidActivity reported, specific MIC not available
Aspergillus fumigatus FluconazoleGenerally high (often >64), considered clinically resistant
Cryptococcus neoformans Fluconazole0.125 - 16

Experimental Determination of Antifungal Activity

The antifungal activity data presented in this guide is typically determined using standardized laboratory methods. A widely accepted protocol is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Experimental Protocol: Broth Microdilution Assay (CLSI M27)

This method involves the following key steps:

  • Preparation of Antifungal Agent Stock Solutions: The test compounds (the pyrrolidine derivative and fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640. This creates a gradient of drug concentrations.

  • Inoculum Preparation: The fungal isolates to be tested are cultured on appropriate agar plates. A standardized suspension of fungal cells is then prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no fungus), are also included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • Determination of MIC: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This concentration is recorded as the MIC.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solutions of Antifungal Agents serial Perform Serial Dilutions in Microtiter Plate stock->serial inoculate Inoculate Microtiter Plate with Fungal Suspension serial->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Read Plates incubate->read_mic determine_mic Determine Minimum Inhibitory Concentration (MIC) read_mic->determine_mic

Experimental workflow for the broth microdilution antifungal susceptibility test.

Mechanism of Action: A Tale of Two Targets

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Fluconazole's mode of action is well-established, while the precise target of the novel pyrrolidine derivatives is a subject of ongoing investigation.

Fluconazole: Inhibitor of Ergosterol Synthesis

Fluconazole belongs to the triazole class of antifungals. Its primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

  • Target Enzyme: Fluconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

  • Pathway Disruption: This enzyme is crucial for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

  • Consequences of Inhibition: By blocking lanosterol 14α-demethylase, fluconazole leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the normal structure and function of the membrane, leading to increased permeability and ultimately inhibiting fungal growth or causing cell death (fungistatic or fungicidal activity, depending on the organism and drug concentration).

G fluconazole Fluconazole fluconazole->inhibition enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) ergosterol Ergosterol enzyme->ergosterol Synthesis lanosterol Lanosterol lanosterol->enzyme Conversion membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Essential Component inhibition->enzyme

A Comparative Analysis of Procymidone and 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide to the fungicidal performance of procymidone and 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not feasible at this time due to a significant lack of published scientific data on the latter's efficacy against plant pathogenic fungi.

Extensive literature searches have revealed no studies evaluating 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a fungicide for controlling plant diseases. Research on this compound has primarily focused on its synthesis and its potential as an antimicrobial agent against human pathogens and as an anticancer agent. Notably, one study reported that the carboxylic acid form of this compound exhibited no significant antibacterial or antifungal activity at concentrations up to 128 µg/mL.

In contrast, procymidone is a well-established and thoroughly researched dicarboximide fungicide with a long history of use in agriculture. This guide will, therefore, provide a comprehensive overview of procymidone, including its mechanism of action, target pathogens, and available efficacy data. A summary of the known information regarding 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is also provided to offer a complete picture of the current state of knowledge.

Procymidone: A Dicarboximide Fungicide

Procymidone is a systemic fungicide with both protective and curative properties.[1] It belongs to the dicarboximide class of fungicides and is particularly effective against a range of fungal plant pathogens.

Mechanism of Action

The primary mode of action of procymidone involves the disruption of the fungal osmotic signal transduction pathway.[1] It inhibits the germination of fungal spores and the growth of fungal mycelium by affecting mitogen-activated protein (MAP) kinase and histidine kinase.[1] This interference with osmotic regulation leads to the swelling and bursting of fungal hyphae. Another reported mechanism is the inhibition of triglyceride synthesis, which is essential for fungal cell membrane integrity and function.

Procymidone Mechanism of Action Procymidone Procymidone SignalTransduction Osmotic Signal Transduction Pathway Procymidone->SignalTransduction Inhibits Triglyceride_Synthesis Triglyceride Synthesis Procymidone->Triglyceride_Synthesis Inhibits MAP_Histidine_Kinase MAP Kinase / Histidine Kinase SignalTransduction->MAP_Histidine_Kinase Osmotic_Regulation Disrupted Osmotic Regulation SignalTransduction->Osmotic_Regulation Cell_Membrane Impaired Cell Membrane Function Triglyceride_Synthesis->Cell_Membrane Spore_Germination Inhibition of Spore Germination Osmotic_Regulation->Spore_Germination Mycelial_Growth Inhibition of Mycelial Growth Cell_Membrane->Mycelial_Growth Fungal_Cell_Death Fungal Cell Death Spore_Germination->Fungal_Cell_Death Mycelial_Growth->Fungal_Cell_Death

Caption: Signaling pathway illustrating the mechanism of action of Procymidone.

Target Pathogens and Efficacy

Procymidone is highly effective against fungal species from the genera Botrytis, Sclerotinia, and Monilinia. It is commonly used to control gray mold, blossom blight, and various rots on a wide range of crops, including grapevines, stone fruits, strawberries, and vegetables.[1][2]

The efficacy of a fungicide is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth. The EC50 values for procymidone can vary depending on the fungal isolate and the specific experimental conditions.

Target PathogenFungicideEC50 (µg/mL)Reference
Botrytis cinerea (sensitive isolates)Procymidone0.13[3]
Stemphylium eturmiunum (sensitive isolates)Procymidone0.111 - 10[4]

Note: Resistant fungal populations can exhibit significantly higher EC50 values.

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

As previously stated, there is a lack of data on the fungicidal activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against plant pathogens. The existing research has focused on its synthesis and its potential in other biological applications.

Chemical Structure

The chemical structure of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is distinct from that of procymidone, although both contain a 3,5-dichlorophenyl group. This structural similarity is not sufficient to infer a similar mode of action or fungicidal efficacy.

Experimental Protocols for Fungicide Efficacy Testing

To evaluate the potential fungicidal activity of a compound like 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and compare it to a standard like procymidone, standardized experimental protocols are necessary. The following is a general outline of a common in vitro method for testing fungicide efficacy against Botrytis cinerea.

In Vitro Mycelial Growth Inhibition Assay

1. Fungal Isolate and Culture Preparation:

  • A pure culture of Botrytis cinerea is obtained and maintained on a suitable growth medium, such as Potato Dextrose Agar (PDA).[5][6]

  • For the assay, mycelial plugs (typically 5-7 mm in diameter) are cut from the leading edge of an actively growing fungal colony.[5]

2. Fungicide Stock Solution and Media Preparation:

  • The test compounds (e.g., 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and procymidone) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5]

  • A series of dilutions of the stock solution are prepared.

  • The fungicide dilutions are then incorporated into molten PDA at a specific temperature (e.g., 50°C) to achieve the desired final concentrations.[5][6] The amended PDA is poured into Petri dishes.

3. Inoculation and Incubation:

  • A mycelial plug of B. cinerea is placed in the center of each fungicide-amended PDA plate.[5]

  • Control plates containing PDA with the solvent (DMSO) but no fungicide are also prepared.

  • The plates are incubated at a suitable temperature (e.g., 20-25°C) in the dark for a specified period (e.g., 7 days).[4][7]

4. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Fungicide Efficacy Testing Workflow start Start culture Prepare Fungal Culture (e.g., Botrytis cinerea) start->culture stock Prepare Fungicide Stock Solutions start->stock inoculate Inoculate Plates with Fungal Plugs culture->inoculate media Prepare Fungicide-Amended Growth Media (PDA) stock->media media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50 end End ec50->end

Caption: General experimental workflow for in vitro fungicide efficacy testing.

Conclusion

Procymidone is a well-characterized fungicide with a defined mechanism of action and a known spectrum of activity against important plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In contrast, 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has not been evaluated as a plant fungicide in the available scientific literature. While it shares a chemical moiety with procymidone, its efficacy against plant pathogens remains unknown. Any potential fungicidal activity of this compound would need to be determined through rigorous experimental testing following established protocols, such as the in vitro mycelial growth inhibition assay described above. Without such data, a meaningful comparison of its performance against procymidone is not possible. Researchers and drug development professionals interested in this compound for fungicidal applications would need to conduct foundational research to establish its basic fungicidal properties.

References

Unlocking Potent Biological Activity: A Comparative Analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the structure-activity relationships (SAR) of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs has revealed critical insights for the development of novel antimicrobial and anticancer agents. By systematically modifying the core scaffold, researchers have identified key structural features that govern the biological potency and selectivity of these compounds. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in advancing this promising class of molecules.

The 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a versatile platform in medicinal chemistry. The core structure, featuring a pyrrolidinone ring, a dichlorinated phenyl group, and a carboxylic acid moiety, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Studies have primarily focused on derivatization at the carboxylic acid position, leading to the synthesis of a diverse library of amides, esters, and hydrazones.

Comparative Biological Activity

The biological evaluation of these analogs has predominantly centered on their antimicrobial and anticancer activities. The data presented below summarizes the in vitro activity of key derivatives against various pathogens and cancer cell lines.

Compound IDR Group (Modification at 3-position)Target Organism/Cell LineActivity (MIC or IC50 in µg/mL)Reference
Parent Acid -COOHStaphylococcus aureus>64[1]
Analog 1 Hydrazone with 5-nitrothien-2-ylStaphylococcus aureus (MRSA)2-fold stronger than clindamycin[1]
Analog 2 Hydrazone with 5-nitrothien-2-ylCandida auris (multidrug-resistant)16[1][2]
Analog 3 Hydrazone with thien-2-ylStaphylococcus aureus (MRSA)2-fold stronger than clindamycin[1]
Analog 4 5-Fluorobenzimidazole derivativeStaphylococcus aureus (MRSA)4-fold stronger than clindamycin[1]
Analog 5 5-Fluorobenzimidazole derivativeA549 (Human lung cancer)Highest anticancer activity in the series[1][2]
Analog 6 Hydrazone with 5-nitrothiopheneMultidrug-resistant Staphylococcus aureusPromising and selective activity[3][4]
Analog 7 General Hydrazone DerivativesGram-positive bacteria (S. aureus, E. faecalis, C. difficile)Structure-dependent activity[1][2]

Structure-Activity Relationship Workflow

The process of establishing the structure-activity relationship for these analogs follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A 1-(3,5-Dichlorophenyl)-5- oxopyrrolidine-3-carboxylic acid (Parent Compound) B Chemical Modification (e.g., Esterification, Amidation, Hydrazone formation) A->B C Library of Analogs B->C D In vitro Screening (Antimicrobial & Anticancer Assays) C->D E Determination of Potency (e.g., MIC, IC50) D->E F SAR Analysis E->F G Identification of Lead Compounds F->G H Further Optimization G->H

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key experimental protocols employed in the evaluation of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs.

Synthesis of the Parent Compound: 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

The synthesis of the core scaffold is a critical first step. A common method involves the reaction of 3,5-dichloroaniline with itaconic acid.[4]

Procedure:

  • A mixture of 3,5-dichloroaniline and itaconic acid in water is refluxed for a specified period (e.g., 12 hours).[4]

  • After cooling, the reaction mixture is acidified, typically with hydrochloric acid.[4]

  • The resulting precipitate is filtered, washed with water, and can be further purified by recrystallization.[4]

Synthesis of Hydrazone Derivatives

The carboxylic acid group of the parent compound is often converted to a carbohydrazide, which is then reacted with various aldehydes or ketones to form hydrazones.[1]

Procedure for Carbohydrazide Formation:

  • The parent carboxylic acid is first esterified, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.[1]

  • The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like 2-propanol under reflux to yield the carbohydrazide.[1]

Procedure for Hydrazone Synthesis:

  • The synthesized carbohydrazide is condensed with a selected aromatic or heterocyclic aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) in a solvent such as 2-propanol at reflux.[1]

  • The product hydrazone often precipitates upon cooling and can be purified by recrystallization.[1]

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Procedure:

  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay

The cytotoxic effects of the analogs on cancer cell lines are typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells (e.g., A549 human lung adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).[5]

  • After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Signaling Pathway and Mechanism of Action

While the precise signaling pathways modulated by these compounds are still under investigation, their structural features suggest potential mechanisms of action. For antimicrobial agents, the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis are plausible mechanisms. In the context of anticancer activity, the induction of apoptosis, cell cycle arrest, or inhibition of key signaling molecules involved in cancer cell proliferation and survival are potential avenues for their therapeutic effect. Further studies are required to elucidate the specific molecular targets and pathways.

The structure-activity relationship studies of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs have successfully identified derivatives with potent antimicrobial and anticancer properties. The derivatization of the carboxylic acid moiety into hydrazones and the incorporation of specific heterocyclic rings have proven to be effective strategies for enhancing biological activity. The data and protocols presented herein provide a valuable resource for the further development of this promising class of compounds as potential therapeutic agents.

References

Validating In Vitro Efficacy of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activities of compounds based on the 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold. The data presented here is primarily focused on a close structural analog, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid , and its derivatives, due to the limited availability of specific experimental data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The findings from this analog offer valuable insights into the potential therapeutic applications and the in vitro assays relevant for validating this class of compounds. The primary activities investigated are antimicrobial and anticancer effects.

Comparative In Vitro Activity

The following tables summarize the quantitative data from in vitro assays performed on derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, comparing their efficacy against standard therapeutic agents.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound/DrugS. aureus (MRSA) TCH 1516 (µg/mL)S. aureus (VISA) Mu50 (µg/mL)C. auris (Resistant) B11220 (µg/mL)A. fumigatus (Azole-R) D14-35 (µg/mL)
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid >128>128>128>128
Derivative 24b¹481616
Derivative 14²8161632
Clindamycin1632N/AN/A
Vancomycin12N/AN/A
Amphotericin BN/AN/A11

¹Derivative 24b: A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent.[1] ²Derivative 14: A hydrazone derivative with a 2-thienyl fragment.[1] N/A: Not Applicable or Not Tested. Data is based on a study of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[1]

Table 2: In Vitro Anticancer Activity (Cell Viability in A549 Human Lung Adenocarcinoma Cells)

Compound/DrugConcentration (µM)Cell Viability (%)
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 100Structure-dependent reduction
Derivative with 5-fluorobenzimidazole¹100Highest anticancer activity observed
Cisplatin (Control)100Significant reduction in viability
Cytarabine (Control)100Significant reduction in viability

¹The specific percentage of viability reduction for the most active derivative is not explicitly quantified in the source but is noted as the most potent among the tested series.[2] Data is based on a study of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganisms: Clinically relevant strains of bacteria and fungi are used, including multidrug-resistant isolates.

  • Culture Media: Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi are standard.

  • Procedure:

    • A serial two-fold dilution of the test compounds and standard antibiotics is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism without compound) and negative (medium only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[1][3][4][5]

  • Cell Line: A549 human lung adenocarcinoma cells are commonly used for anticancer screening.[2]

  • Reagents:

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds or control drugs (e.g., cisplatin).

    • The plates are incubated for a specified period (e.g., 24 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assays described.

G cluster_antimicrobial Antimicrobial Susceptibility Assay (MIC) cluster_anticancer Anticancer Cytotoxicity Assay (MTT) A1 Prepare serial dilutions of test compound A2 Inoculate with microbial suspension A1->A2 A3 Incubate (24-48h) A2->A3 A4 Visually assess growth inhibition A3->A4 A5 Determine MIC A4->A5 B1 Seed A549 cells in 96-well plate B2 Treat cells with test compound B1->B2 B3 Incubate (24h) B2->B3 B4 Add MTT reagent B3->B4 B5 Incubate (2-4h) B4->B5 B6 Solubilize formazan crystals B5->B6 B7 Measure absorbance at 570 nm B6->B7 B8 Calculate cell viability B7->B8

Caption: General workflow for in vitro antimicrobial and anticancer assays.

Hypothesized Signaling Pathway

Given the cytotoxic effects of the 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives on cancer cells, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

G compound 1-(3,5-Dichlorophenyl)- 5-oxopyrrolidine-3-carboxylic acid (or derivative) target Intracellular Target (e.g., Kinase, Enzyme) compound->target stress Cellular Stress (e.g., ROS production) target->stress induces anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) target->anti_apoptotic inhibits pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) stress->pro_apoptotic activates mito Mitochondrial Membrane Permeabilization pro_apoptotic->mito anti_apoptotic->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Guide to the Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The reproducibility of a synthetic protocol is paramount for consistent production, reliable biological data, and efficient scale-up. This document outlines two potential synthetic pathways, presenting detailed experimental protocols and a comparative analysis of their key parameters to aid researchers in selecting the most robust and reproducible method for their needs.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a prevalent motif in medicinal chemistry. The reliable synthesis of derivatives such as 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is crucial for the systematic exploration of structure-activity relationships and the advancement of drug discovery programs. This guide focuses on the reproducibility of two synthetic strategies: a direct one-step synthesis via Michael addition and a two-step approach involving a chlorination reaction.

Synthetic Pathway Comparison

Two primary synthetic routes are considered for the preparation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Protocol 1: Direct Synthesis via Aza-Michael Addition. This is the most direct approach, involving the reaction of 3,5-dichloroaniline with itaconic acid. This reaction proceeds via an aza-Michael addition followed by an intramolecular cyclization to form the desired pyrrolidinone ring structure.

  • Protocol 2: Two-Step Synthesis via Chlorination. This alternative pathway involves the synthesis of a precursor, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, followed by a chlorination step to introduce the two chlorine atoms onto the phenyl ring. While this method is less direct, it may offer advantages in terms of precursor availability or reaction control.

The following diagram illustrates the logical workflow for comparing the reproducibility of these synthetic protocols.

Workflow for Comparing Synthesis Reproducibility A Define Target Compound: 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid B Identify Synthetic Routes A->B C1 Protocol 1: Aza-Michael Addition B->C1 C2 Protocol 2: Two-Step Chlorination B->C2 D Gather Experimental Data C1->D C2->D E1 Reaction Parameters: - Stoichiometry - Solvent - Temperature - Time D->E1 E2 Performance Metrics: - Yield - Purity - By-products D->E2 F Assess Reproducibility Factors E1->F E2->F G1 Sensitivity to Conditions F->G1 G2 Scalability F->G2 G3 Purification Difficulty F->G3 H Comparative Analysis & Recommendation G1->H G2->H G3->H

A Comparative Guide to the Anticancer Potential of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and the Benchmark Chemotherapeutic Agent Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established anticancer agent doxorubicin against the novel compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited publicly available data on the specific anticancer activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, this document benchmarks doxorubicin against the broader class of 5-oxopyrrolidine derivatives, which have shown promise in anticancer research. This guide offers a framework for the potential evaluation and comparison of this novel compound.

Introduction

Doxorubicin is a cornerstone of chemotherapy, widely used in the treatment of a broad spectrum of cancers.[1] Its potent cytotoxic effects are well-documented, but its clinical use is often limited by significant side effects, most notably cardiotoxicity.[2] This has driven the search for novel anticancer agents with improved efficacy and safety profiles. The pyrrolidine scaffold has emerged as a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] Derivatives of 5-oxopyrrolidine, in particular, are being investigated for their potential as anticancer agents.[5][6] This guide provides a detailed comparison of the known mechanisms and activity of doxorubicin with the reported potential of the 5-oxopyrrolidine class of compounds, highlighting the experimental protocols used for such evaluations.

Doxorubicin: An Established Anticancer Agent

Doxorubicin is an anthracycline antibiotic that has been a mainstay in cancer treatment since its approval for medical use in the United States in 1974.[2] It is employed in the treatment of various cancers, including breast, lung, ovarian, and bladder cancers, as well as sarcomas and lymphomas.[7]

Mechanism of Action

Doxorubicin's anticancer effects are multifactorial and primarily target the genetic material of cancer cells.[8] The key mechanisms include:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix.[2] This intercalation disrupts DNA replication and transcription, leading to the inhibition of cancer cell proliferation.[7][8]

  • Topoisomerase II Inhibition: Doxorubicin interferes with the action of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication.[1][2] By stabilizing the complex formed between topoisomerase II and DNA, it prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death.[2][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. These highly reactive molecules can damage cellular components, including DNA, proteins, and cell membranes, contributing to its cytotoxic effects.

doxorubicin_mechanism

Anticancer Activity of Doxorubicin

The efficacy of doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values vary significantly across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)
BFTC-905Bladder Cancer2.3
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
HeLaCervical Carcinoma2.9
UMUC-3Bladder Cancer5.1
HepG2Hepatocellular Carcinoma12.2
TCCSUPBladder Cancer12.6
A549Lung Cancer> 20
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20

Table 1: IC50 values of doxorubicin in various human cancer cell lines after 24 hours of treatment, as determined by the MTT assay. Data compiled from multiple sources.[1][9]

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and the Anticancer Potential of 5-Oxopyrrolidine Derivatives

Reported Anticancer Effects of 5-Oxopyrrolidine Derivatives

Several studies have synthesized and evaluated various derivatives of 5-oxopyrrolidine for their cytotoxic effects against different cancer cell lines. These studies suggest that the 5-oxopyrrolidine scaffold can be a promising starting point for the development of new anticancer agents.

Derivative ClassCancer Cell Line(s)Observed Effects
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesMDA-MB-231 (Triple-negative breast cancer), PPC1 (Prostate adenocarcinoma), A375 (Melanoma)Cytotoxicity, with hydrazone derivatives showing the strongest effect.[10]
1-(4-acetamidophenyl)-5-oxopyrrolidine derivativesA549 (Lung adenocarcinoma)Potent anticancer activity.[5][6]
1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesA549 (Lung adenocarcinoma)A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity.[11]

Table 2: Summary of reported anticancer activities for various 5-oxopyrrolidine derivatives.

The diverse substitutions on the pyrrolidine ring appear to play a crucial role in modulating the anticancer activity of these compounds, indicating a promising area for structure-activity relationship (SAR) studies.[3]

Experimental Protocols for Anticancer Activity Assessment

To benchmark a novel compound like 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against doxorubicin, a series of standardized in vitro assays are employed.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a control (like doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: An MTT solution is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

mtt_assay_workflow

Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Protocol Outline:

  • Cell Treatment: Cells are treated with the test compound or doxorubicin for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and PI.

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_assay_workflow

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs induce cell cycle arrest at specific phases, preventing cancer cells from dividing. Cell cycle analysis is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol Outline:

  • Cell Treatment: Cells are exposed to the test compound or doxorubicin.

  • Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.[2]

  • RNase Treatment: Cells are treated with RNase to remove RNA, ensuring that PI only stains DNA.

  • PI Staining: Cells are stained with a PI solution.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined.

cell_cycle_analysis_workflow

Conclusion

Doxorubicin remains a potent and widely used anticancer drug, but its associated toxicities necessitate the development of novel therapeutic agents. The 5-oxopyrrolidine scaffold represents a promising area of research for new anticancer drugs. While direct experimental data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is currently lacking in the public domain, the reported activities of related derivatives suggest that this compound warrants further investigation. A comprehensive evaluation of its anticancer activity, employing the standardized protocols outlined in this guide, would be essential to determine its potential as a therapeutic candidate and to draw a direct and meaningful comparison with established drugs like doxorubicin. Such studies would ideally elucidate its mechanism of action and provide the quantitative data necessary to assess its efficacy and selectivity.

References

Comparative analysis of the antimicrobial spectrum of different 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial efficacy of various derivatives of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid reveals a promising class of compounds with significant activity, particularly against Gram-positive bacteria and drug-resistant fungal pathogens. This guide provides a comparative analysis of their antimicrobial spectrum, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the exploration of this chemical scaffold.

Recent studies have focused on the synthesis and biological evaluation of derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue. These investigations have demonstrated that modifications to the core structure can lead to compounds with potent, structure-dependent antimicrobial activity.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for key derivatives against a panel of clinically relevant pathogens.

CompoundDerivative TypeS. aureus (MRSA)E. faecalis (VRE)C. difficileC. aurisA. fumigatus (azole-resistant)
1b Carboxylic Acid>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL
2b Ester16 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL
14 Hydrazone16 µg/mL32 µg/mL64 µg/mL16 µg/mL16 µg/mL
24b 5-Fluorobenzimidazole8 µg/mL16 µg/mL32 µg/mL8 µg/mL8 µg/mL

Note: Data is compiled from published research.[1] MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; C. auris: Candida auris; A. fumigatus: Aspergillus fumigatus.

The results indicate that the parent carboxylic acid 1b is largely inactive. However, conversion to its ester derivative 2b introduces moderate activity against MRSA.[1] Further modifications, such as the formation of hydrazone 14 and 5-fluorobenzimidazole 24b , significantly enhance the antimicrobial spectrum and potency.[1] Compound 24b , in particular, demonstrates promising activity against a range of multidrug-resistant bacteria and fungi.[1]

Experimental Protocols

The determination of the antimicrobial spectrum for these derivatives involves standardized methodologies to ensure reproducibility and comparability of the results.

Synthesis of Derivatives

The synthesis of the 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives begins with the reaction of 2-amino-4,6-dichlorophenol with itaconic acid to yield the core carboxylic acid structure.[1] This is followed by several synthetic steps to introduce different functional groups. For instance, esterification is carried out using methanol in the presence of a catalytic amount of sulfuric acid.[2] Hydrazide derivatives are formed by reacting the ester with hydrazine hydrate.[1] These hydrazides can then be condensed with various aldehydes or ketones to produce a library of hydrazone derivatives.[1] The synthesis of more complex heterocyclic derivatives, such as benzimidazoles, involves the reaction of the carboxylic acid with o-phenylenediamines.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_mic MIC Determination (Broth Microdilution) start Starting Materials (e.g., 2-amino-4,6-dichlorophenol, itaconic acid) synthesis Chemical Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives start->synthesis purification Purification and Characterization synthesis->purification stock Prepare Stock Solutions of Test Compounds purification->stock Test Compounds serial_dilution Serial Dilution in 96-well Plates stock->serial_dilution inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Read and Record MIC Values incubation->read_results

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

Logical Relationship of Derivative Synthesis

This diagram outlines the synthetic relationships between the different classes of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

synthesis_pathway core 1-(3,5-Dichlorophenyl)- 5-oxopyrrolidine-3-carboxylic Acid ester Ester Derivatives core->ester Esterification hydrazide Hydrazide Derivative ester->hydrazide Hydrazinolysis hydrazone Hydrazone Derivatives hydrazide->hydrazone Condensation with Aldehydes/Ketones azole Azole/Diazole Derivatives hydrazide->azole Condensation with Diketones

References

Comparative Efficacy of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Standard-of-Care Therapies: An In Vitro vs. In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical, in vitro efficacy of derivatives of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against melanoma and methicillin-resistant Staphylococcus aureus (MRSA). These findings are juxtaposed with the established in vivo clinical efficacy of current standard-of-care treatments for these conditions. Due to the absence of in vivo data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, this guide serves to highlight the potential of this chemical scaffold while underscoring the critical need for future in vivo validation.

Part 1: Anticancer Potential Against Malignant Melanoma

Derivatives of the 5-oxopyrrolidine class have demonstrated cytotoxic activity against various cancer cell lines in early-stage research. This section focuses on the in vitro performance of these compounds against the A375 human melanoma cell line, compared with the clinical efficacy of standard melanoma treatments.

Recent studies have explored the anticancer properties of various hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells after 72 hours of incubation.

Compound DerivativeStructureIC50 (µM) on A375 CellsSelectivity vs. Normal FibroblastsReference
Hydrazone 9f N'-(4-methylbenzylidene) moiety>10Not specified[1][2]
Hydrazone 9e N'-(4-bromobenzylidene) moiety>10Relatively higher selectivity[1][2]
Hydrazone 9c N'-(4-chlorobenzylidene) moiety>10Relatively higher selectivity[1][2]
Hydrazone 7b N'-((5-nitrothiophen-2-yl)methylene) moiety>10Not specified[1][2]
Compound 10 Alkylated hydrazone with N'-(4-bromobenzylidene) moiety>10Relatively higher selectivity[1][2]

Note: While specific IC50 values were not precisely quantified in the referenced abstract, the compounds were identified as the most cytotoxic agents against the A375 cell line in the study.[1][2]

The treatment landscape for metastatic melanoma has been revolutionized by immunotherapy and targeted therapies. The following table presents typical response rates for first-line and combination therapies.

TreatmentMechanism of ActionObjective Response Rate (ORR)Complete Response (CR) RateReference
Nivolumab + Ipilimumab PD-1 inhibitor + CTLA-4 inhibitor61%16%[3]
Ipilimumab CTLA-4 inhibitor11%Not specified[3]
Nivolumab (adjuvant) PD-1 inhibitor71% relapse-free survival at 12 monthsNot applicable[4]
Targeted Therapy (BRAF/MEK inhibitors) Kinase inhibitors for BRAF V600-mutated melanomaVaries (typically high initial response)Not specified[3][5]
Part 2: Antimicrobial Potential Against MRSA

The 5-oxopyrrolidine scaffold has also been investigated for its antibacterial properties, particularly against drug-resistant Gram-positive bacteria such as MRSA.

A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound DerivativeStructureMIC (µg/mL) vs. S. aureus (ATCC 9144)Reference
Hydrazone with benzylidene moiety Benzylidene hydrazone3.9[6][7]
Hydrazone with 5-nitrothien-2-yl fragment 5-nitrothien-2-yl hydrazone<7.8[6][7]
Cefuroxime (Control) Standard cephalosporin antibiotic7.8[6][7]

Note: One derivative demonstrated stronger inhibition of S. aureus (3.9 µg/mL) compared to the control antibiotic cefuroxime (7.8 µg/mL).[6][7] Another study found that a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was two to four-fold stronger than clindamycin against a methicillin-resistant S. aureus strain.[8]

Vancomycin has long been the primary treatment for serious MRSA infections, with newer agents providing alternative options.[9][10] Clinical success is often defined as the resolution of signs and symptoms of infection.

TreatmentMechanism of ActionClinical Success RateNotesReference
Vancomycin Glycopeptide antibiotic, inhibits cell wall synthesis~76% (in bacteremia)First-line treatment for many MRSA infections.[9][10][11]
Linezolid Oxazolidinone antibiotic, inhibits protein synthesis~79% (in bacteremia); may be superior for skin/soft tissue infections and pneumonia.Often used as an alternative to vancomycin.[12][11]
Daptomycin Lipopeptide antibiotic, disrupts cell membrane functionNon-inferior to vancomycinAn alternative first-line treatment for MRSA bacteremia.[10]

Experimental Protocols and Methodologies

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the 5-oxopyrrolidine derivatives on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay.[1][13]

  • Cell Culture: Human cancer cell lines (e.g., A375 melanoma) and normal control cells (e.g., human foreskin fibroblasts) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Dose-response curves are generated to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the 5-oxopyrrolidine derivatives was determined using the broth microdilution method, following established guidelines.[6][7]

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations: Pathways and Workflows

To conceptualize the potential mechanism and evaluation process, the following diagrams are provided.

G cluster_0 Hypothetical Signaling Pathway for Anticancer Activity Compound 5-Oxopyrrolidine Derivative Target Intracellular Target (e.g., Kinase, Enzyme) Compound->Target Binding & Inhibition Pathway Signaling Cascade (e.g., Proliferation Pathway) Target->Pathway Blocks Signal Apoptosis Induction of Apoptosis (Programmed Cell Death) Pathway->Apoptosis Leads to CellCycle Cell Cycle Arrest Pathway->CellCycle Leads to

Caption: Hypothetical mechanism of anticancer action.

G cluster_1 In Vitro Efficacy Evaluation Workflow Start Synthesized Compound Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Data1 Determine IC50 values against cancer cell lines Anticancer->Data1 Data2 Determine MIC values against bacterial strains Antimicrobial->Data2 Lead Lead Compound Identification Data1->Lead Data2->Lead InVivo In Vivo Animal Studies (Future Work) Lead->InVivo

Caption: General workflow for preclinical evaluation.

Conclusion

Derivatives of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising in vitro activity against both melanoma cells and clinically relevant bacteria like S. aureus. Specifically, certain hydrazone and benzimidazole derivatives show cytotoxic and antimicrobial effects that warrant further investigation.[7][8] However, it is crucial to recognize the significant gap between these preliminary in vitro findings and the established, robust in vivo efficacy of standard-of-care treatments such as combination immunotherapies for melanoma and antibiotics like vancomycin and linezolid for MRSA.[3][12] The data presented herein should serve as a foundation and impetus for future research, focusing on lead optimization and, most importantly, advancing the most promising candidates to in vivo animal models to properly assess their therapeutic potential, pharmacokinetics, and safety profiles.

References

Head-to-head comparison of different synthetic routes for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, procedural complexity, and starting material availability, supported by experimental data from analogous reactions.

Executive Summary

Two plausible synthetic pathways for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated:

  • Route 1: Direct Condensation. This single-step approach involves the direct reaction of 3,5-dichloroaniline with itaconic acid. It is a straightforward method with readily available starting materials.

  • Route 2: Two-Step Chlorination. This route begins with the synthesis of a non-chlorinated precursor, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, via the condensation of aniline and itaconic acid. A subsequent chlorination step introduces the dichloro-substituents onto the phenyl ring.

While direct synthesis of the target molecule is theoretically more efficient, the two-step chlorination route may offer advantages in terms of precursor accessibility and purification strategies. This guide presents a detailed analysis of both methods to aid in the selection of the most suitable route for specific research and development needs.

Route 1: Direct Condensation

This route is based on the well-established aza-Michael addition of an aniline to itaconic acid, followed by intramolecular cyclization to form the pyrrolidinone ring.

Experimental Protocol

A mixture of 3,5-dichloroaniline (1.0 eq) and itaconic acid (1.1 eq) in water is heated at reflux for 12-24 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. Purification is typically achieved by dissolving the crude product in an aqueous base (e.g., 5% sodium hydroxide), filtering to remove any insoluble impurities, and then re-precipitating the product by acidification with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. The purified solid is then collected by filtration, washed with water, and dried.

Quantitative Data (Based on Analogous Reactions)
ParameterValueReference Compound
Yield 74-96%1-(Aryl)-5-oxopyrrolidine-3-carboxylic acids[1][2]
Purity High (after recrystallization)Not specified
Reaction Time 12-24 hours[1][2]
Temperature Reflux (100 °C)[1][2]

Route 2: Two-Step Chlorination

This approach involves the initial synthesis of a non-chlorinated pyrrolidinone precursor, followed by electrophilic aromatic substitution to introduce the chlorine atoms.

Step 1: Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

Experimental Protocol: Aniline (1.0 eq) and itaconic acid (1.1 eq) are refluxed in water for 12 hours. The workup and purification follow the same procedure as described in Route 1.

Step 2: Chlorination of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

Experimental Protocol: To a solution of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and water), an oxidizing agent such as hydrogen peroxide (30% aqueous solution) is added dropwise at a controlled temperature (e.g., 50 °C). The reaction is stirred for several hours until completion. The product precipitates from the reaction mixture upon cooling and is collected by filtration. Further purification can be achieved by recrystallization.

Quantitative Data (Based on Analogous Reactions)
ParameterValueReference Compound
Yield (Step 1) High1-Phenyl-5-oxopyrrolidine-3-carboxylic acid
Yield (Step 2) Moderate to Good1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[1]
Purity High (after purification)[1]
Reaction Time Step 1: 12 hours; Step 2: 2-12 hours[1]
Temperature Step 1: Reflux; Step 2: 25-50 °C[1]

Head-to-Head Comparison

FeatureRoute 1: Direct CondensationRoute 2: Two-Step Chlorination
Number of Steps 12
Starting Materials 3,5-Dichloroaniline, Itaconic AcidAniline, Itaconic Acid, Chlorinating Agent (e.g., HCl/H₂O₂)
Overall Yield Potentially higher (fewer steps)Potentially lower (cumulative loss over two steps)
Process Complexity SimplerMore complex, requires handling of corrosive and oxidizing reagents
Purification Straightforward precipitation/recrystallizationMay require chromatographic purification to separate isomers in some cases
Scalability Generally goodMay present challenges due to the handling of hazardous reagents on a large scale

Experimental Workflows

G cluster_0 Route 1: Direct Condensation cluster_1 Route 2: Two-Step Chlorination A1 3,5-Dichloroaniline C1 Reaction in Water (Reflux, 12-24h) A1->C1 B1 Itaconic Acid B1->C1 D1 Purification (Base/Acid workup) C1->D1 E1 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid D1->E1 A2 Aniline C2 Step 1: Condensation (Reflux, 12h) A2->C2 B2 Itaconic Acid B2->C2 D2 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid C2->D2 E2 Step 2: Chlorination (HCl/H₂O₂, 25-50°C, 2-12h) D2->E2 F2 Purification E2->F2 G2 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid F2->G2

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both the Direct Condensation and the Two-Step Chlorination routes offer viable pathways to synthesize 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Route 1 (Direct Condensation) is the more atom-economical and straightforward approach, making it an attractive option for initial synthesis and small-scale production.

  • Route 2 (Two-Step Chlorination) , while more complex, may be advantageous if the starting aniline is more readily available or if specific process conditions for chlorination are preferred.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific equipment and safety protocols available in the laboratory. For large-scale production, a thorough optimization of the one-step direct condensation would likely be the most cost-effective approach.

References

Safety Operating Guide

Proper Disposal of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Safe Disposal

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring compliance with safety regulations and building trust in your laboratory's operational integrity.

Immediate Safety and Hazard Information

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Key Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Essential Personal Protective Equipment (PPE) When Handling for Disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.

Summary of Key Disposal Data

For quick reference, the following table summarizes the critical information for the disposal of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

ParameterInformationSource
Chemical Name 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid-
CAS Number 91064-24-3-
Physical Form Solid (powder/crystals)-
Primary Hazards Harmful (oral), Skin Irritant, Eye Irritant, Respiratory Irritant
Disposal Method Licensed Professional Waste Disposal Service
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1]
Contaminated Packaging Dispose of as unused product.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid from a laboratory setting. This process should be carried out in a designated area, such as a fume hood, to minimize exposure.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (solid waste)

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety - EHS department)

  • Spatula or scoop

  • Sealable plastic bag for contaminated PPE

Procedure:

  • Consult Institutional Guidelines: Before beginning, review your organization's specific chemical waste disposal procedures. Locate your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety glasses. If the material is dusty, use a fume hood and consider respiratory protection.

  • Prepare the Waste Container: Obtain a designated solid hazardous waste container. Ensure it is clean, in good condition, and compatible with the chemical. Do not use a container that previously held incompatible chemicals.

  • Label the Waste Container: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name: "1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid," the quantity being disposed of, and the date.

  • Transfer the Chemical Waste: Carefully transfer the solid 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid into the labeled hazardous waste container using a clean spatula or scoop. Avoid creating dust. If any material spills, clean it up immediately with appropriate absorbent material and dispose of the contaminated material as hazardous waste.

  • Seal the Container: Securely close the lid of the hazardous waste container.

  • Dispose of Contaminated Materials: Any materials that have come into direct contact with the chemical, such as weigh boats or contaminated paper towels, should also be placed in the hazardous waste container.

  • Clean Up: Decontaminate the work area.

  • Store in Satellite Accumulation Area: Place the sealed and labeled hazardous waste container in your lab's designated SAA.

  • Schedule a Waste Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

G cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Steps start Start: Need to Dispose of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds gather_ppe Gather Appropriate PPE: Gloves, Eye Protection, Lab Coat consult_sds->gather_ppe prepare_container Prepare & Label Hazardous Waste Container gather_ppe->prepare_container transfer_waste In a Fume Hood, Carefully Transfer Chemical to Waste Container prepare_container->transfer_waste dispose_contaminated Add Contaminated Items (e.g., weigh boats, gloves) transfer_waste->dispose_contaminated seal_container Securely Seal the Container store_saa Store Container in Satellite Accumulation Area (SAA) seal_container->store_saa dispose_contaminated->seal_container request_pickup Request Waste Pickup from EHS store_saa->request_pickup end_state End: Proper Disposal Complete request_pickup->end_state

Caption: Disposal workflow for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, contributing to a secure and environmentally conscious laboratory environment.

References

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1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.